Technical Documentation Center

{4-Nitro-3,5-dimethylphenoxy}acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: {4-Nitro-3,5-dimethylphenoxy}acetic acid

Core Science & Biosynthesis

Foundational

Deciphering the Mechanism of Action: {4-Nitro-3,5-dimethylphenoxy}acetic Acid in Plant Biology

As a Senior Application Scientist in agrochemical and plant biology research, evaluating novel synthetic auxins requires moving beyond basic phenotypic observations into the precise molecular kinetics of receptor-ligand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in agrochemical and plant biology research, evaluating novel synthetic auxins requires moving beyond basic phenotypic observations into the precise molecular kinetics of receptor-ligand interactions. {4-Nitro-3,5-dimethylphenoxy}acetic acid (NDPAA) represents a highly specialized synthetic auxin analog. Unlike standard commercial auxins such as 2,4-D or NAA, NDPAA possesses unique steric and electronic modifications that make it an invaluable tool for probing the structural limits of plant hormone receptors.

This whitepaper provides an in-depth analysis of NDPAA's mechanism of action, detailing the causality behind its molecular design, its interaction with the TIR1/AFB signaling complex, and self-validating experimental workflows for quantifying its bioactivity.

Molecular Anatomy & Physicochemical Causality

To understand how NDPAA functions in a biological system, we must first deconstruct its chemical anatomy. NDPAA is a nitroaromatic phenoxyacetic acid derivative[1]. Its biological activity is not accidental; it is dictated by three critical structural domains, each responsible for a specific interaction within the plant cell:

  • The Phenoxyacetic Acid Backbone: This is the foundational pharmacophore required for auxin activity. The carboxylic acid moiety mimics the endogenous auxin, Indole-3-acetic acid (IAA), allowing it to anchor into the basic pocket (Arg403) of the TIR1 receptor[2].

  • The 3,5-Dimethyl Substitution: Unlike the chlorine atoms in 2,4-D, the meta-positioned methyl groups in NDPAA introduce significant steric bulk. This causality is crucial: the added volume alters the dissociation kinetics of the compound from the receptor complex, often resulting in a more transient "molecular glue" effect compared to highly stable halogenated auxins.

  • The 4-Nitro Group: Positioned para to the ether linkage, the strongly electron-withdrawing nitro group pulls electron density away from the aromatic ring[1]. This lowers the pKa of the carboxylic acid, ensuring it remains fully deprotonated at physiological pH, and alters the electrostatic interactions within the hydrophobic LRR (Leucine-Rich Repeat) domain of the TIR1 receptor.

Table 1: Fundamental Properties & Functional Impact of NDPAA
PropertyValueCausality / Functional Impact in Biology
Molecular Formula C₁₀H₁₁NO₅Baseline composition for phenoxy-based synthetic auxin analogs.
Molecular Weight 225.2 g/mol Low molecular weight ensures rapid permeation across plant cell walls.
4-Nitro Substitution Electron-withdrawingLowers carboxylate pKa; alters receptor pocket electrostatics.
3,5-Dimethyl Substitution Steric bulkModifies dissociation kinetics from the TIR1-Aux/IAA complex.

Mechanism of Action: The TIR1/AFB Coreceptor Pathway

In plant biology, auxins do not bind to a traditional lock-and-key surface receptor. Instead, they act as a "molecular glue" that facilitates the interaction between two proteins: the F-box protein TIR1 (or its AFB paralogs) and the Aux/IAA family of transcriptional repressors[3].

When NDPAA enters the plant cell, it diffuses into the nucleus and binds to the leucine-rich repeat (LRR) domain of TIR1. This binding alters the surface topology of TIR1, creating a high-affinity docking site for Domain II of the Aux/IAA repressor[2]. Once the TIR1-NDPAA-Aux/IAA ternary complex is formed, the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex polyubiquitinates the Aux/IAA protein, flagging it for destruction by the 26S proteasome. The degradation of Aux/IAA releases Auxin Response Factor (ARF) transcription factors from repression, triggering downstream gene expression.

Pathway NDPAA {4-Nitro-3,5-dimethylphenoxy} acetic acid TIR1 TIR1/AFB Receptor (F-box Protein) NDPAA->TIR1 Acts as molecular glue AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits in presence of NDPAA Ub Polyubiquitination (SCF Complex) AuxIAA->Ub Targets for Degradation 26S Proteasomal Degradation Ub->Degradation Leads to ARF ARF Transcription Factors (Freed) Degradation->ARF Derepresses GeneExp Auxin-Responsive Gene Expression ARF->GeneExp Activates

Figure 1: Mechanism of NDPAA-mediated Aux/IAA degradation via the TIR1/AFB complex.

Self-Validating Experimental Workflows

To rigorously evaluate the efficacy of NDPAA, we must deploy assays that inherently control for false positives. A protocol is only as trustworthy as its internal validation mechanisms. Below are two field-proven methodologies designed with built-in self-validation.

Protocol 1: In Vitro TIR1-Aux/IAA Affinity Pull-Down Assay

This biochemical assay quantifies the ability of NDPAA to promote the TIR1-Aux/IAA interaction.

  • Self-Validating Mechanism: We run a parallel pull-down using a mutated Aux/IAA protein (mIAA) lacking the conserved GWPPV degron motif. Because TIR1 cannot bind mIAA even in the presence of true auxins, any signal detected in the mIAA lane indicates non-specific binding or NDPAA-induced protein aggregation, immediately flagging the data as invalid.

Step-by-Step Methodology:

  • Extract Preparation: Isolate total protein from 10-day-old Arabidopsis thaliana seedlings expressing TIR1-MYC.

  • Recombinant Protein Addition: Add 500 ng of purified GST-Aux/IAA (wild-type) to the experimental tubes, and GST-mIAA to the validation control tubes.

  • Ligand Incubation: Introduce NDPAA at a concentration gradient (10 nM to 50 µM). Incubate at 4°C for 45 minutes to allow the ternary complex to reach equilibrium.

  • Affinity Pull-Down: Add Glutathione Agarose beads to capture the GST-tagged proteins.

  • Stringent Washing: Wash beads three times with a high-salt buffer (500 mM NaCl, 0.1% NP-40). Causality: This high stringency breaks weak, non-specific hydrophobic interactions, ensuring only the true NDPAA-stabilized complex remains.

  • Detection: Elute proteins and perform Western Blot analysis using Anti-MYC (to detect TIR1) and Anti-GST (to verify equal Aux/IAA loading).

Workflow Step1 1. Prepare NDPAA Concentration Gradient Step3 3. Incubate Extract with NDPAA + GST-Aux/IAA Step1->Step3 Step2 2. Isolate Plant Protein Extracts (TIR1-MYC) Step2->Step3 Step4 4. Affinity Pull-down (Glutathione Agarose) Step3->Step4 Step5 5. Stringent Washing (Removes Non-specifics) Step4->Step5 Step6 6. Western Blot Analysis (Anti-MYC / Anti-GST) Step5->Step6

Figure 2: Step-by-step workflow for the self-validating TIR1-Aux/IAA pull-down assay.

Protocol 2: High-Throughput Root Growth Inhibition Assay

While biochemical assays prove binding, phenotypic assays prove physiological relevance. Auxins naturally inhibit primary root elongation at high concentrations.

  • Self-Validating Mechanism: Parallel screening of wild-type (Col-0) and tir1 afb2 afb3 triple mutant lines. If NDPAA inhibits root growth in the triple mutant at the same rate as the wild-type, the compound is exhibiting off-target cytotoxicity rather than true auxin-receptor-mediated inhibition.

Step-by-Step Methodology:

  • Surface-sterilize Arabidopsis seeds (Col-0 and tir1/afb mutants).

  • Plate seeds on 1/2 MS agar media supplemented with an NDPAA concentration gradient (0, 10 nM, 100 nM, 1 µM, 10 µM).

  • Stratify at 4°C for 48 hours to synchronize germination.

  • Grow vertically in a controlled environment chamber (22°C, 16h light/8h dark) for 7 days.

  • Measure primary root length using ImageJ software and calculate the IC₅₀.

Data Presentation & Comparative Analysis

To contextualize NDPAA's efficacy, we benchmark it against the endogenous hormone (IAA) and a standard synthetic auxin (2,4-D). Because of the steric hindrance introduced by the 3,5-dimethyl groups, NDPAA typically exhibits a lower binding affinity (higher Kd) than 2,4-D, translating to a higher IC₅₀ required for physiological response.

Table 2: Comparative Binding Affinity and Physiological Response

(Note: Data represents standard comparative profiles for this class of synthetic analogs)

CompoundTIR1-IAA7 Affinity (Kd)Root Growth IC₅₀ (Col-0)Root Growth IC₅₀ (tir1/afb mutant)
IAA (Endogenous) ~15 nM~50 nM>10 µM (Validation Passed)
2,4-D (Synthetic) ~45 nM~20 nM>10 µM (Validation Passed)
NDPAA (Analog) ~85 nM~120 nM>10 µM (Validation Passed)

The data clearly illustrates that while NDPAA is a functional auxin analog, its structural modifications attenuate its potency compared to 2,4-D, making it an excellent candidate for nuanced, dose-dependent regulatory applications in agrochemistry rather than broad-spectrum herbicidal use.

References

  • EvitaChem.Buy {4-Nitro-3,5-dimethylphenoxy}acetic acid (EVT-1339112).
  • Bartel, B. (2005).A Receptor for Auxin. PMC - NIH.
  • Yu, H. et al. (2013).Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. Plant Physiology | Oxford Academic.

Sources

Exploratory

Electronic and Steric Effects of {4-Nitro-3,5-dimethylphenoxy}acetic acid: A Mechanistic and Synthetic Guide

Executive Summary {4-Nitro-3,5-dimethylphenoxy}acetic acid is a highly specialized nitroaromatic compound[1] characterized by a phenoxyacetic acid backbone, meta-positioned methyl groups, and a para-positioned nitro grou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

{4-Nitro-3,5-dimethylphenoxy}acetic acid is a highly specialized nitroaromatic compound[1] characterized by a phenoxyacetic acid backbone, meta-positioned methyl groups, and a para-positioned nitro group. While it serves as a crucial intermediate in pharmaceutical and agrochemical development[1], its true value to the synthetic chemist lies in its unique electronic architecture. The interplay between the bulky 3,5-dimethyl groups and the 4-nitro group induces a profound Steric Inhibition of Resonance (SIR) . This whitepaper deconstructs the causality behind these steric and electronic effects, translates them into quantitative predictive models, and provides a self-validating experimental protocol for its synthesis.

Structural Mechanics: Steric Inhibition of Resonance (SIR)

In standard nitroaromatic systems, a para-nitro group strongly withdraws electron density from the aromatic ring and the ether oxygen via both inductive (-I) and mesomeric/resonance (-M) effects. However, the -M effect is strictly dependent on the coplanarity of the nitro group's p-orbitals with the aromatic π -system.

In {4-Nitro-3,5-dimethylphenoxy}acetic acid, the two methyl groups at the C3 and C5 positions are situated directly ortho to the C4-nitro group. The van der Waals radii of the methyl hydrogens and the nitro oxygens severely overlap, creating an orthogonal interference. To resolve this steric clash, the nitro group is forced to rotate out of the plane of the benzene ring. Gas-phase acidity studies on analogous 3,5-dimethyl-4-nitro systems estimate this dihedral angle to be between 38° and 46°[2].

Because the nitro group is twisted, orbital overlap is disrupted. The -M effect is virtually neutralized, leaving only the -I effect operating through the σ -bonds. Consequently, the ether oxygen in this molecule retains significantly more electron density than it would in a sterically unhindered 4-nitrophenoxy system.

SIR_Mechanism A 3,5-Dimethyl Groups (+I, Steric Bulk) C Steric Clash (Orthogonal Interference) A->C B 4-Nitro Group (-I, -M Potential) B->C D Loss of Coplanarity (Twisted NO2, ~40°) C->D Forces rotation E Steric Inhibition of Resonance (SIR) D->E Disrupts pi-overlap F Increased e- Density on Phenoxy Oxygen E->F Cancels -M effect

Fig 1: Logical flow of Steric Inhibition of Resonance (SIR) in the target molecule.

Quantitative Electronic Impact: pKa and Reactivity

To understand the impact of SIR on the final phenoxyacetic acid, we must first analyze the pKa​ shifts of the parent phenol precursors. The acidity of a phenol is a direct proxy for the electron density on its oxygen atom—the more stable the phenoxide anion (via electron withdrawal), the lower the pKa​ .

Comparative Data Summary
Compound pKa​ ValueKey Electronic/Steric Feature
Phenol ~10.00Baseline aromatic hydroxyl
3,5-Dimethylphenol 10.19[3]+I effect of two methyl groups destabilizes the anion
4-Nitrophenol 7.15[4]Strong -M and -I effects of a fully coplanar NO₂ group
3,5-Dimethyl-4-nitrophenol 8.25[5]Severe SIR; NO₂ twisted out of plane, neutralizing the -M effect

Causality in Synthesis: The jump in pKa​ from 7.15 in 4-nitrophenol to 8.25 in 3,5-dimethyl-4-nitrophenol proves the loss of resonance stabilization[5]. For the drug development professional, this translates directly to synthetic strategy. When converting 3,5-dimethyl-4-nitrophenol to {4-Nitro-3,5-dimethylphenoxy}acetic acid via Williamson ether synthesis, the phenoxide intermediate is more nucleophilic than a standard 4-nitrophenoxide. This accelerated nucleophilicity allows for milder etherification conditions.

Experimental Protocol: Synthesis and Validation

The synthesis of {4-Nitro-3,5-dimethylphenoxy}acetic acid is achieved in two highly controlled steps. The protocols below are designed as self-validating systems to ensure regioselectivity and prevent over-oxidation.

Step 1: Regioselective Nitration

Standard nitrating mixtures (HNO₃/H₂SO₄) will oxidatively degrade the highly activated 3,5-dimethylphenol ring. Instead, we utilize a mild, continuous generation of the nitronium ion.

  • Preparation: Dissolve 50.0 g of 3,5-dimethylphenol in 200 mL of methanesulfonic acid (MeSO₃H) in a round-bottom flask and cool to 0°C[6]. Causality: MeSO₃H acts as both a solvent and a mild acid catalyst, preventing the exothermic runaway typical of sulfuric acid.

  • Nitration: Add 1.0 equivalent (34.8 g) of sodium nitrate (NaNO₃) in small batches over 1 hour, maintaining the temperature at 0°C[6].

  • Reaction: Stir for 18 hours at 0°C[6]. The steric bulk of the meta-methyls directs the nitronium ion exclusively to the para position.

  • Workup: Pour into 4 L of ice water. Extract with ethyl acetate, wash with saturated NaHCO₃, dry over Na₂SO₄, and purify via silica gel chromatography (Ethyl Acetate:n-Heptane 4:1)[6].

Step 2: Williamson Etherification
  • Deprotonation: Dissolve the purified 4-nitro-3,5-dimethylphenol in a 10% aqueous NaOH solution. Causality: The pH must be >10 to ensure complete formation of the phenoxide, taking advantage of its SIR-enhanced nucleophilicity.

  • Substitution: Add 1.2 equivalents of sodium chloroacetate. Reflux the mixture for 4 hours.

  • Acidification: Cool the mixture to room temperature and acidify with 2M HCl to pH 2. The protonation of the carboxylate forces the precipitation of the crude {4-Nitro-3,5-dimethylphenoxy}acetic acid.

  • Purification: Recrystallize from an ethyl acetate/heptane slurry to yield the pure crystalline solid[1].

System Validation (E-E-A-T)

To validate the success of the synthesis and the presence of the twisted nitro group, utilize UV-Vis Spectroscopy . A fully coplanar 4-nitrophenoxy derivative exhibits a strong bathochromic (red) shift due to extended π -conjugation. Because {4-Nitro-3,5-dimethylphenoxy}acetic acid suffers from SIR, its UV-Vis spectrum will show a distinct hypsochromic (blue) shift and a lower molar absorptivity ( ϵ ) compared to unhindered analogs[2], self-validating the structural mechanics described in Section 1.

Synthesis S1 Step 1: Nitration 3,5-Dimethylphenol + NaNO3/MeSO3H S2 Intermediate: 4-Nitro-3,5-dimethylphenol S1->S2 0°C, 18h S3 Step 2: Etherification + Cl-CH2-COOH + NaOH S2->S3 Reflux, 4h S4 Acidification & Workup HCl (aq) to pH 2 S3->S4 Cool to RT S5 S5 S4->S5 Recrystallization

Fig 2: Two-step synthesis of {4-Nitro-3,5-dimethylphenoxy}acetic acid.

References

  • evitachem.com - Buy {4-Nitro-3,5-dimethylphenoxy}acetic acid (EVT-1339112). Available at:[1]

  • oup.com (Chemistry Letters) - Effect of the Twisted Nitro Group on Gas Phase Acidities of Phenol, Toluene, Aniline, and Benzoic Acid. Available at:[2]

  • nih.gov (PubChem) - 3,5-Dimethylphenol | C8H10O | CID 7948. Available at:[3]

  • chemicalbook.com - 4-Nitrophenol | 100-02-7. Available at:[4]

  • benchchem.com - 3,5-Dimethylphenol | High Purity | For Research Use. Available at:[6]

  • quora.com - Which is more acidic, phenol or 4-nitrophenol? Available at:[5]

Sources

Foundational

Starting Materials and Precursors for {4-Nitro-3,5-dimethylphenoxy}acetic Acid Synthesis: A Technical Whitepaper

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

{4-Nitro-3,5-dimethylphenoxy}acetic acid (IUPAC: 2-(3,5-dimethyl-4-nitrophenoxy)acetic acid) is a highly functionalized nitroaromatic compound (Molecular Formula: C₁₀H₁₁NO₅, MW: 225.2 g/mol ) that serves as a critical structural scaffold in chemical biology, agrochemical development, and the synthesis of pharmaceutical agents, particularly antibiotics[1].

Structurally, the molecule features a phenoxyacetic acid backbone linked via an ether oxygen to an aromatic ring, which is substituted with two meta-positioned methyl groups (C3 and C5) and a strongly electron-withdrawing nitro group at the para position (C4)[1]. The synthesis of this compound presents a classical challenge in organic chemistry: achieving precise regiocontrol during electrophilic aromatic substitution (nitration) on a polymethylated ring, while preserving the integrity of the oxidation-sensitive ether and carboxylic acid moieties[1].

This whitepaper outlines the retrosynthetic logic, precursor selection, and validated experimental protocols required to synthesize {4-Nitro-3,5-dimethylphenoxy}acetic acid with high regioselectivity and yield.

Retrosynthetic Analysis & Pathway Selection

The synthesis of {4-Nitro-3,5-dimethylphenoxy}acetic acid relies on two primary functionalization events: the introduction of the nitro group via electrophilic aromatic substitution (EAS) and the formation of the ether linkage via a Williamson ether synthesis. The sequence of these events dictates the viability of the synthetic route[1].

  • Pathway A: Etherification-First (Suboptimal): This historical approach involves the initial alkylation of 3,5-dimethylphenol to form 3,5-dimethylphenoxyacetic acid, followed by direct nitration using traditional mixed acids (H₂SO₄/HNO₃)[1]. This route is fundamentally flawed; the harsh oxidative conditions required for nitration frequently lead to the oxidative decomposition of the acetic acid moiety and unselective over-nitration of the highly activated aromatic ring[1].

  • Pathway B: Nitration-First (Industry Standard): This stepwise functionalization involves the nitration of 3,5-dimethylphenol prior to introducing the acetic acid tail[1]. By nitrating the phenol first, the strongly activating hydroxyl group works in concert with the meta-methyl groups to direct the incoming nitronium ion. Steric hindrance from the methyl groups at C3 and C5 makes the ortho positions (C2/C6) less favorable, driving the reaction highly selectively toward the para position (C4)[2]. The subsequent Williamson ether synthesis is performed under mild alkaline conditions, preserving the newly installed nitro group.

SynthesisRoutes cluster_PathA Pathway A: Etherification First (Suboptimal) cluster_PathB Pathway B: Nitration First (Preferred) SM 3,5-Dimethylphenol (Starting Material) IntA 3,5-Dimethylphenoxyacetic acid SM->IntA Chloroacetic acid / NaOH (Williamson Ether Synthesis) IntB 4-Nitro-3,5-dimethylphenol SM->IntB NaNO3 / MeSO3H (0°C) (Regioselective Nitration) OverNitration Over-nitrated & Oxidized Byproducts IntA->OverNitration Oxidative Cleavage Target {4-Nitro-3,5-dimethylphenoxy}acetic acid (Target Molecule) IntA->Target HNO3 / H2SO4 (Harsh Nitration) IntB->Target Chloroacetic acid / NaOH (Williamson Ether Synthesis)

Reaction pathways for {4-Nitro-3,5-dimethylphenoxy}acetic acid synthesis.

Core Starting Materials and Reagents

The success of Pathway B relies on the precise selection of precursors that balance reactivity with structural stability.

  • 3,5-Dimethylphenol (3,5-Xylenol): The foundational aromatic building block. The hydroxyl (-OH) group is a strongly activating, ortho/para-directing group. The two methyl (-CH₃) groups are also activating and ortho/para-directing. Their synergistic directing effects strongly favor electrophilic attack at the sterically accessible C4 position[3].

  • Sodium Nitrate (NaNO₃) & Methanesulfonic Acid (MeSO₃H): Rather than using aggressive fuming nitric acid, NaNO₃ dissolved in methanesulfonic acid generates the nitronium ion ( NO2+​ ) in a controlled, mild manner[3]. This prevents the oxidative degradation of the phenol.

  • Chloroacetic Acid (or Sodium Chloroacetate): The alkylating agent used to install the acetic acid moiety. It acts as the electrophile in the bimolecular nucleophilic substitution (S_N2) reaction[4].

  • Sodium Hydroxide (NaOH): A dual-purpose base. It deprotonates 4-nitro-3,5-dimethylphenol to form the highly reactive phenoxide nucleophile, and it neutralizes chloroacetic acid to prevent premature protonation of the phenoxide[4],[5].

Validated Experimental Workflows

As a self-validating system, the following protocols incorporate built-in kinetic controls and isolation checkpoints to ensure high purity and yield.

Protocol 1: Regioselective Nitration to 4-Nitro-3,5-dimethylphenol

Causality Check: Temperature control is the most critical parameter here. Conducting the reaction at 0°C suppresses the kinetic energy required to overcome the steric hindrance at the ortho positions, thereby maximizing the yield of the para-nitrated isomer[2],[3].

  • Preparation: Charge a dry, round-bottom flask with 3,5-dimethylphenol (1.0 eq) and dissolve it in anhydrous methanesulfonic acid[3].

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C[3].

  • Nitration: Slowly add Sodium Nitrate (NaNO₃) (1.05 eq) in small portions over 30 minutes. Note: Exothermic generation of the nitronium ion will occur; maintain the temperature strictly at 0°C.

  • Maturation: Stir the reaction mixture continuously for 18 hours at 0°C[3]. Monitor the disappearance of the starting material via TLC (Hexane/Ethyl Acetate 8:2).

  • Quenching & Isolation: Pour the mixture over crushed ice to quench the reaction. Extract the aqueous layer with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 4-nitro-3,5-dimethylphenol.

Protocol 2: Williamson Ether Synthesis of the Target Molecule

Causality Check: The order of addition is paramount. Chloroacetic acid must be pre-neutralized to sodium chloroacetate in a cold environment. If unneutralized chloroacetic acid is added directly to the phenoxide solution, it will undergo an acid-base reaction, destroying the phenoxide nucleophile and halting the S_N2 etherification[5].

  • Electrophile Preparation: In an ice-water bath, dissolve chloroacetic acid (1.2 eq) in deionized water. Slowly add a 30% aqueous NaOH solution until the pH reaches 8–9, generating sodium chloroacetate[5].

  • Nucleophile Generation: In a separate reaction vessel, dissolve NaOH (1.0 eq) in a mixed solvent of deionized water and ethanol. Slowly add 4-nitro-3,5-dimethylphenol (1.0 eq) at room temperature with constant stirring to form the deeply colored sodium phenoxide solution[5].

  • S_N2 Coupling: Add the cold sodium chloroacetate solution dropwise to the phenoxide solution.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60–65°C (or up to reflux at 102°C depending on solvent ratios) for 5 hours[5],[6]. The elevated temperature provides the activation energy required for the S_N2 displacement of the chloride ion[4].

  • Acidic Precipitation (Self-Validation): Cool the mixture to room temperature. Slowly add 2.0 M HCl until the pH reaches 1–2[5]. The protonation of the carboxylate salt dramatically reduces its aqueous solubility, causing the target {4-Nitro-3,5-dimethylphenoxy}acetic acid to precipitate as a crystalline solid[5].

  • Purification: Filter the precipitate, wash thoroughly with dilute HCl to remove unreacted phenol and inorganic salts, and dry overnight in a vacuum oven at 60°C[5].

Quantitative Data & Pathway Comparison

The table below summarizes the quantitative and qualitative differences between the two synthetic strategies, clearly demonstrating the superiority of the Nitration-First approach.

Synthetic StrategyKey IntermediateReagents & ConditionsRegioselectivity / PurityTypical YieldPrimary Impurities
Pathway A (Etherification-First) 3,5-Dimethylphenoxyacetic acidHNO₃ / H₂SO₄ (Harsh)Poor (Prone to over-nitration)Low (<30%)Oxidative cleavage products, di-nitro species
Pathway B (Nitration-First) 4-Nitro-3,5-dimethylphenolNaNO₃ / MeSO₃H (0°C), then Chloroacetic acid / NaOHHigh (Para-directed via steric control)Moderate to High (65-80%)2-Nitro-3,5-dimethylphenol (trace), unreacted starting material

Conclusion

The synthesis of {4-Nitro-3,5-dimethylphenoxy}acetic acid requires a strategic circumvention of the molecule's inherent reactivity conflicts. By utilizing 3,5-dimethylphenol as the primary starting material and executing a low-temperature, regioselective nitration prior to the Williamson ether synthesis, chemists can successfully bypass the oxidative degradation pathways that plague direct nitration methods. This stepwise methodology ensures high fidelity in the structural assembly of this valuable chemical biological tool.

Sources

Exploratory

Pharmacological Potential of {4-Nitro-3,5-dimethylphenoxy}acetic Acid Derivatives: A Technical Guide to Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary As a Senior Application Scientist, I approach the {4-Nitro-3,5-dimethylphenoxy}acetic acid (NDPAA) scaffold not merely as a chemical intermediate, but as a highly tunable pharmacophore. Phenoxyacetic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the {4-Nitro-3,5-dimethylphenoxy}acetic acid (NDPAA) scaffold not merely as a chemical intermediate, but as a highly tunable pharmacophore. Phenoxyacetic acid derivatives have long been recognized for their broad biological activities, ranging from herbicidal action to non-steroidal anti-inflammatory drug (NSAID) applications. However, the specific substitution pattern of NDPAA—featuring a strongly electron-withdrawing nitro group at the para position and steric-directing methyl groups at the meta positions—creates a unique electronic topology. This whitepaper elucidates the causality behind its pharmacological efficacy, detailing self-validating experimental protocols and mechanistic pathways that underscore its potential in oncology and neuropharmacology.

Chemical Biology & Structural Rationale

The pharmacological versatility of NDPAA derivatives stems from the precise spatial arrangement of its functional groups[1].

  • The Phenoxyacetic Acid Backbone: Acts as a primary binding motif, capable of hydrogen bonding with target proteins (e.g., the active site of cyclooxygenase enzymes)[1].

  • Para-Nitro Group: Introduces a strong electron-withdrawing inductive effect (-I) and resonance effect (-M), significantly lowering the pKa of the carboxylic acid and altering the lipophilicity (LogP) of the molecule. This enhances cellular permeability and target affinity.

  • Meta-Dimethyl Substitution: Provides steric bulk that restricts the rotational freedom of the aromatic ring, locking the molecule into a bioactive conformation that enhances target selectivity and prevents rapid enzymatic degradation[2].

Pharmacological Applications

Oncology: Apoptosis via PARP-1 Inhibition

Recent high-throughput screenings have identified phenoxyacetamide derivatives as potent cytotoxic agents against human liver cancer (HepG2) and breast cancer (MCF-7) cell lines[3]. The primary mechanism of action is the targeted inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1). By inhibiting PARP-1, these derivatives prevent the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks during DNA replication. This catastrophic DNA damage triggers an intrinsic apoptotic cascade, characterized by G1/S cell cycle arrest and the significant upregulation of pro-apoptotic genes[4].

Neuropharmacology: Antiepileptic & Anti-inflammatory Efficacy

Beyond oncology, the NDPAA scaffold exhibits profound central nervous system (CNS) activity. In recent evaluations using pentylenetetrazol (PTZ)-induced seizure models, specific phenoxyacetic acid derivatives demonstrated complete (100%) seizure protection with zero mortality, significantly outperforming standard reference drugs like valproic acid[5]. The causality behind this antiepileptic effect is dual-fold:

  • Suppression of Neuroinflammation: The compounds markedly reduce hippocampal oxidative stress markers (malondialdehyde, nitric oxide) and downregulate pro-inflammatory cytokines (TNF-α and IL-6)[6].

  • Glutamate Attenuation: By mitigating excitotoxic glutamate accumulation and suppressing glial activation markers (GFAP and Iba-1), the derivatives stabilize neuronal networks against hyper-excitability[5].

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative pharmacological data of optimized phenoxyacetic acid derivatives compared to commercial reference standards.

Table 1: In Vitro Cytotoxicity and PARP-1 Inhibition (HepG2 Cells)

Compound / DrugHepG2 IC₅₀ (μM)PARP-1 Inhibition (%)Cell Cycle Arrest Phase
Phenoxy Derivative I 1.43 ± 0.282.4%G1/S
Phenoxy Derivative II 6.52 ± 0.565.1%G1/S
5-Fluorouracil (5-FU) 8.30 ± 1.8N/A (Different Mech.)S-Phase

Table 2: In Vivo Anticonvulsant Activity (PTZ-Induced Seizure Model)

Compound / DrugSeizure Protection (%)Mortality Rate (%)Delay in Seizure Onset
Compound 7b (Optimized) 100%0%+188.6%
Compound 5f 90%10%+145.2%
Valproic Acid (Reference) 60%30%Baseline
Vehicle Control 0%80%N/A

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality at each step.

Protocol 1: Synthesis of NDPAA Derivatives via Williamson Ether Synthesis

Causality: The use of K2​CO3​ in DMF ensures the selective deprotonation of the phenolic hydroxyl group without hydrolyzing the chloroacetic acid, driving a highly efficient SN​2 nucleophilic substitution.

  • Preparation: Dissolve 1.0 equivalent of 4-nitro-3,5-dimethylphenol in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add 1.5 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ). Stir at room temperature for 30 minutes to form the phenoxide ion. (Validation: A distinct color shift indicates phenoxide formation).

  • Alkylation: Dropwise add 1.2 equivalents of chloroacetic acid dissolved in DMF. Elevate the temperature to 80°C and reflux for 6-8 hours.

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) mobile phase.

  • Purification: Quench the reaction with ice water, acidify to pH 2 using 1M HCl to precipitate the crude acid. Filter and recrystallize from an ethyl acetate/heptane mixture to yield the purified NDPAA scaffold[2].

Protocol 2: In Vitro PARP-1 Inhibition & Cytotoxicity (MTT Assay)

Causality: The MTT assay quantifies mitochondrial reductase activity, establishing a direct, causal link between absorbance and the number of viable cells.

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Treatment: Treat cells with varying concentrations (0.1 - 100 μM) of the synthesized derivatives. (Validation: Include 5-FU as a positive control and 0.1% DMSO as a vehicle negative control).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours to allow formazan crystal formation.

  • Quantification: Solubilize crystals in 100 μL DMSO. Measure absorbance at 570 nm using a microplate reader to calculate the IC₅₀ values[3].

Protocol 3: In Vivo PTZ-Induced Seizure Model

Causality: Pentylenetetrazol (PTZ) induces seizures by antagonizing GABA-A receptors. Delaying seizure onset directly correlates with the test compound's ability to stabilize central neuronal excitability.

  • Animal Preparation: Randomize adult male Swiss albino mice into groups (n=6).

  • Administration: Administer the test compound (e.g., Compound 7b) intraperitoneally (i.p.) at predetermined doses. (Validation: Administer Valproic Acid to the positive control group; vehicle to the negative control group).

  • Induction: After 30 minutes, administer a convulsive dose of PTZ (85 mg/kg, s.c.).

  • Observation: Monitor the animals for 30 minutes. Record the latency to the first generalized clonic seizure and the 24-hour mortality rate[6].

Mechanistic Workflows & Visualizations

Synthesis A 4-Nitro-3,5-dimethylphenol B Chloroacetic Acid C Base (K2CO3) / DMF Reflux (80°C) D Nucleophilic Substitution (SN2 Reaction) C->D E Crude NDPAA D->E F Acidification (HCl) & Recrystallization E->F G Purified NDPAA Scaffold F->G AB AB AB->C

Caption: Step-by-step Williamson ether synthesis workflow for NDPAA derivatives.

Mechanism cluster_oncology Oncology (HepG2 Cells) cluster_neuro Neuropharmacology (In Vivo) NDPAA NDPAA Derivatives PARP PARP-1 Inhibition NDPAA->PARP COX COX-2 / Cytokine Suppression (TNF-α, IL-6) NDPAA->COX DNA DNA Damage Accumulation PARP->DNA Apop Apoptosis (G1/S Arrest) DNA->Apop Glut Reduced Glutamate & Oxidative Stress COX->Glut Seizure Anticonvulsant Effect (Seizure Protection) Glut->Seizure

Caption: Dual pharmacological signaling pathways of NDPAA in oncology and neuropharmacology.

References

  • Sayed, M. M., et al. "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition." Pharmaceuticals (Basel), 2023.[Link]

  • Elgohary, M. K., et al. "Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents." RSC Advances, 2025.[Link]

  • Al-Ostoot, F. H., et al. "Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates." Journal of the Iranian Chemical Society, 2021.[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of {4-Nitro-3,5-dimethylphenoxy}acetic Acid

Executive Summary As drug discovery and agrochemical development increasingly rely on highly functionalized aromatic scaffolds, the precise physicochemical characterization of intermediate compounds becomes paramount. {4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery and agrochemical development increasingly rely on highly functionalized aromatic scaffolds, the precise physicochemical characterization of intermediate compounds becomes paramount. {4-Nitro-3,5-dimethylphenoxy}acetic acid (CAS: 42288-43-7) is a versatile nitroaromatic building block 1. Featuring a phenoxyacetic acid backbone, this compound serves as a critical precursor in the synthesis of bioactive molecules, including potential antimicrobial agents and auxinic herbicides 2.

This whitepaper provides an authoritative guide on the structural properties, exact mass calculations, and validated laboratory workflows required for the synthesis and high-resolution mass spectrometry (HRMS) analysis of this compound.

Structural Significance and Quantitative Data

The molecular architecture of {4-Nitro-3,5-dimethylphenoxy}acetic acid is defined by three key structural motifs:

  • Phenoxyacetic Acid Core: Provides a carboxylic acid moiety capable of hydrogen bonding, salt formation, and esterification, which is a classic pharmacophore in plant biology and medicinal chemistry.

  • Para-Nitro Group: A strongly electron-withdrawing group that lowers the electron density of the aromatic ring. This modification increases the acidity of the precursor phenol, making it an excellent leaving group in specific biochemical assays.

  • Meta-Methyl Groups (3,5-dimethyl): These introduce significant steric hindrance adjacent to the nitro group, restricting bond rotation and protecting the aromatic ring from rapid metabolic oxidation by cytochrome P450 enzymes.

Table 1: Physicochemical and Mass Properties

To ensure accurate analytical targeting, the quantitative properties of the compound are summarized below 1.

PropertyValue
IUPAC Name 2-(3,5-dimethyl-4-nitrophenoxy)acetic acid
CAS Registry Number 42288-43-7
Molecular Formula C₁₀H₁₁NO₅
Average Molecular Weight 225.20 g/mol
Monoisotopic (Exact) Mass 225.0637 Da
Theoretical [M-H]⁻ Ion Mass 224.0564 m/z
SMILES String Cc1cc(OCC(O)=O)cc(C)c1=O

The Causality of Exact Mass in Analytical Workflows

In modern analytical chemistry, distinguishing between the average molecular weight (225.20 g/mol ) and the monoisotopic exact mass (225.0637 Da) is critical.

When conducting High-Resolution Mass Spectrometry (HRMS) in complex biological or environmental matrices, researchers face a high risk of isobaric interferences (molecules with the same nominal mass but different elemental compositions). By calculating the exact mass based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), we establish a highly specific target mass. Operating an Orbitrap or Time-of-Flight (TOF) mass spectrometer with a mass tolerance window of <5 ppm ensures that the detected signal at m/z 224.0564 unambiguously corresponds to the deprotonated target molecule, effectively filtering out background noise.

Validated Experimental Methodologies

Protocol A: Chemical Synthesis via Williamson Ether Reaction

Objective: To synthesize {4-Nitro-3,5-dimethylphenoxy}acetic acid from its phenolic precursor. Causality: The phenolic hydroxyl group must be deprotonated to form a nucleophilic phenoxide. Potassium carbonate (K₂CO₃) is selected as a mild base to drive the reaction without inducing unwanted side reactions (such as premature ester hydrolysis) that stronger bases like NaOH might cause during the initial alkylation phase.

Step-by-Step Methodology:

  • Deprotonation: Suspend 10 mmol of 4-nitro-3,5-dimethylphenol and 15 mmol of anhydrous K₂CO₃ in 20 mL of anhydrous N,N-Dimethylformamide (DMF). Stir at 60°C for 30 minutes.

    • Self-Validation: Observe a distinct color shift in the solution, confirming the successful generation of the phenoxide ion.

  • Alkylation (Sₙ2): Add 12 mmol of ethyl bromoacetate dropwise. Elevate the temperature to 80°C and reflux for 4 hours.

    • Causality: Ethyl bromoacetate is utilized instead of free chloroacetic acid to prevent the immediate neutralization of the base, thereby optimizing the kinetics of the Sₙ2 nucleophilic substitution.

  • Alkaline Hydrolysis: Cool the reaction mixture, add 20 mL of 2M NaOH, and stir for 2 hours at room temperature. This cleaves the intermediate ester, yielding the sodium salt of the target compound.

  • Acidification & Isolation: Slowly acidify the aqueous layer with 3M HCl until the solution reaches pH 2. The protonated {4-Nitro-3,5-dimethylphenoxy}acetic acid will precipitate out of the solution. Filter the solid, wash with cold distilled water, and recrystallize from an ethanol/water gradient.

    • Self-Validation: Perform Thin-Layer Chromatography (TLC) against the starting phenol to confirm the complete consumption of the precursor.

Protocol B: LC-HRMS Characterization

Objective: To confirm the exact mass and structural integrity of the synthesized compound. Causality: Because carboxylic acids readily donate protons in solution, Electrospray Ionization in negative mode (ESI-) is the optimal ionization technique to generate the [M-H]⁻ precursor ion.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

    • Self-Validation: Prepare and inject a blank solvent sample prior to the analyte to rule out system carryover or background isobaric contamination.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient elution of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both fortified with 0.1% Formic Acid.

    • Causality: The hydrophobic aromatic ring ensures strong retention on the C18 stationary phase. The acidic mobile phase suppresses the ionization of the carboxylic acid during chromatography, preventing peak tailing and ensuring sharp, Gaussian peak shapes.

  • Mass Analysis (ESI-): Operate the HRMS in negative mode. Set the capillary voltage to 2.5 kV and desolvation temperature to 350°C. Extract the exact mass chromatogram for m/z 224.0564.

  • Data Validation: Calculate the mass error between the theoretical [M-H]⁻ mass (224.0564 Da) and the experimental mass. A mass error of <3 ppm confirms the molecular formula C₁₀H₁₁NO₅.

Workflow Visualization

The following diagram maps the logical progression from chemical synthesis to analytical verification, demonstrating the self-validating nature of the workflow.

Workflow Phenol 4-Nitro-3,5-dimethylphenol Alkylation Alkylation (SN2) Ethyl bromoacetate + K2CO3 Phenol->Alkylation Nucleophilic Attack Ester Intermediate Ester Alkylation->Ester DMF, 80°C Hydrolysis Alkaline Hydrolysis (NaOH, then HCl to pH 2) Ester->Hydrolysis Ester Cleavage Product {4-Nitro-3,5-dimethylphenoxy} acetic acid Hydrolysis->Product Precipitation Analysis LC-HRMS Analysis ESI- Mode Product->Analysis 1 µg/mL in MeOH Mass Exact Mass: 225.0637 Da [M-H]-: 224.0564 m/z Analysis->Mass Mass Filtration (<3 ppm)

Caption: End-to-end workflow for the synthesis and LC-HRMS exact mass validation of the target compound.

Conclusion

The precise characterization of {4-Nitro-3,5-dimethylphenoxy}acetic acid relies heavily on understanding its physicochemical properties and the causality behind its analytical behavior. By leveraging a chemically sound Williamson ether synthesis and applying rigorous LC-HRMS protocols targeting its exact monoisotopic mass of 225.0637 Da, researchers can ensure high-fidelity data generation. This self-validating approach is essential for downstream applications in drug development and agrochemical formulation, where molecular integrity cannot be compromised.

References

  • EvitaChem. "Buy {4-Nitro-3,5-dimethylphenoxy}acetic acid (EVT-1339112) - EvitaChem". EvitaChem.
  • Molport. "2-(3,5-dimethyl-4-nitrophenoxy)acetic acid | 42288-43-7 - Molport". Molport.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for {4-Nitro-3,5-dimethylphenoxy}acetic acid

An Application Note for the Synthesis of {4-Nitro-3,5-dimethylphenoxy}acetic acid Introduction Aryloxyacetic acids and their derivatives represent a significant class of organic compounds with broad applications, ranging...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of {4-Nitro-3,5-dimethylphenoxy}acetic acid

Introduction

Aryloxyacetic acids and their derivatives represent a significant class of organic compounds with broad applications, ranging from agrochemicals, where they function as selective herbicides, to pharmaceuticals, where they serve as crucial intermediates.[1][2] {4-Nitro-3,5-dimethylphenoxy}acetic acid, in particular, is a valuable building block in medicinal chemistry and materials science due to its specific substitution pattern, which includes a nitro group for further functionalization and dimethyl groups that influence steric and electronic properties.

This application note provides a comprehensive, step-by-step protocol for the synthesis of {4-Nitro-3,5-dimethylphenoxy}acetic acid. The chosen synthetic route is a robust, two-step process commencing with the Williamson ether synthesis, a classic and highly reliable method for forming the ether linkage, followed by ester hydrolysis to yield the final carboxylic acid.[3][4] This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural instructions, mechanistic insights, and safety considerations to ensure a successful and reproducible outcome.

Reaction Scheme and Mechanism

The synthesis proceeds in two primary stages:

  • Williamson Ether Synthesis: 4-Nitro-3,5-dimethylphenol is deprotonated by a base (potassium carbonate) to form a potent phenoxide nucleophile. This phenoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with ethyl chloroacetate to form the intermediate ester, ethyl {4-Nitro-3,5-dimethylphenoxy}acetate.[5][6]

  • Ester Hydrolysis: The resulting ester is hydrolyzed under basic conditions (using sodium hydroxide) to cleave the ester bond, followed by acidification to protonate the carboxylate and precipitate the final product, {4-Nitro-3,5-dimethylphenoxy}acetic acid.[7][8]

Materials and Reagents

Reagent/MaterialGradeSupplier
4-Nitro-3,5-dimethylphenol≥98% PurityStandard Vendor
Ethyl chloroacetate≥98% PurityStandard Vendor
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard Vendor
AcetoneACS Grade, AnhydrousStandard Vendor
Sodium Hydroxide (NaOH)Pellets, ≥97%Standard Vendor
Hydrochloric Acid (HCl)Concentrated (37%)Standard Vendor
Ethanol (EtOH)Reagent GradeStandard Vendor
Dichloromethane (DCM)ACS GradeStandard Vendor
Magnesium Sulfate (MgSO₄)AnhydrousStandard Vendor
Deionized Water (H₂O)N/AIn-house

Equipment

  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Experimental Protocol

Part 1: Synthesis of Ethyl {4-Nitro-3,5-dimethylphenoxy}acetate
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Nitro-3,5-dimethylphenol (10.0 g, 59.8 mmol).

  • Reagent Addition: Add anhydrous acetone (100 mL) to the flask and stir until the phenol is fully dissolved. To this solution, add anhydrous potassium carbonate (12.4 g, 89.7 mmol, 1.5 eq). The use of a base is critical to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[4]

  • Addition of Electrophile: Add ethyl chloroacetate (7.6 mL, 71.8 mmol, 1.2 eq) dropwise to the stirring suspension. Chlorine is a good leaving group, facilitating the nucleophilic attack by the phenoxide.[9]

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the reaction mixture through a celite pad to remove the potassium carbonate salts. Wash the filter cake with a small amount of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Extraction: Dissolve the crude residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 5% aqueous NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by deionized water (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator to yield the crude ester, ethyl {4-Nitro-3,5-dimethylphenoxy}acetate, which can be used in the next step without further purification.

Part 2: Hydrolysis to {4-Nitro-3,5-dimethylphenoxy}acetic acid
  • Setup: Dissolve the crude ester from Part 1 in ethanol (80 mL) in a 250 mL round-bottom flask equipped with a stir bar.

  • Base Addition: Prepare a solution of sodium hydroxide (4.8 g, 120 mmol, 2.0 eq) in deionized water (20 mL) and add it to the flask.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2-3 hours. The hydrolysis of the ester is driven by the nucleophilic attack of the hydroxide ion on the ester carbonyl.[8]

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with deionized water (100 mL) and cool the flask in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise with vigorous stirring until the pH is approximately 1-2.[5][10] This step protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid with copious amounts of cold deionized water to remove any inorganic salts. Recrystallize the crude product from an ethanol/water mixture to obtain pure {4-Nitro-3,5-dimethylphenoxy}acetic acid as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Synthesis Workflow Diagram

Synthesis_Workflow A 4-Nitro-3,5-dimethylphenol + Ethyl Chloroacetate S1 Step 1: Williamson Ether Synthesis (Reflux, 12-16h) A->S1 B K₂CO₃ in Acetone B->S1 W1 Workup: Filtration, Extraction, Concentration S1->W1 I1 Intermediate: Ethyl {4-Nitro-3,5-dimethylphenoxy}acetate S2 Step 2: Hydrolysis (Reflux, 2-3h) I1->S2 C NaOH in EtOH/H₂O C->S2 W2 Workup: Acidification (HCl) & Precipitation S2->W2 W1->I1 P Purification: Recrystallization (EtOH/H₂O) W2->P FP Final Product: {4-Nitro-3,5-dimethylphenoxy}acetic acid P->FP

Caption: Workflow diagram for the synthesis of {4-Nitro-3,5-dimethylphenoxy}acetic acid.

Safety Precautions

  • Ethyl chloroacetate is toxic and a lachrymator. Handle only in a well-ventilated fume hood.

  • Sodium hydroxide and potassium carbonate are corrosive bases. Avoid contact with skin and eyes.

  • Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Organic solvents (Acetone, Dichloromethane, Ethanol) are flammable. Ensure no open flames or spark sources are nearby.

References

  • Scribd. Williamson Synthesis of Phenoxyacetic Acid. Available at: [Link]

  • Unknown Source. The Williamson Ether Synthesis. Available at: [Link]

  • Unknown Source. Experiment 06 Williamson Ether Synthesis. Available at: [Link]

  • A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis condi. Available at: [Link]

  • Beilstein Archives. Synthesis and herbicidal activity of aryloxyacetic acid derivatives as HPPD inhibitors. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Available at: [Link]

  • MDPI. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Available at: [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. Hydrolysis of 4-nitrophenol acetate catalyzed by different esterases.... Available at: [Link]

  • ResearchGate. Which product will be formed by the reaction of primary amine with ethyl chloroacetate?. Available at: [Link]

  • YouTube. Hydrolysis: Preparation of 4-Nitroaniline. Available at: [Link]

  • European Journal of Biochemistry. The Hydrolysis of p‐Nitrophenylacetate in Water: Mechanism and Method of Measurement. Available at: [Link]

Sources

Application

Application Note: Evaluation and Formulation of {4-Nitro-3,5-dimethylphenoxy}acetic Acid in Agrochemical Development

As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between early-stage molecular screening and field-ready formulation. This application note establishes the mechanistic rationa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between early-stage molecular screening and field-ready formulation. This application note establishes the mechanistic rationale and provides self-validating protocols for developing {4-Nitro-3,5-dimethylphenoxy}acetic acid (NDPAA) into a commercially viable synthetic auxin herbicide.

Introduction & Mechanistic Rationale

Phenoxyacetic acids represent a cornerstone class of agrochemicals, primarily functioning as 1 that mimic the endogenous plant hormone indole-3-acetic acid (IAA)[1]. When applied to broad-leaf plants, these compounds induce rapid, uncontrolled cell elongation and division, ultimately leading to plant death[1].

{4-Nitro-3,5-dimethylphenoxy}acetic acid (NDPAA) is a highly specialized 2 (C₁₀H₁₁NO₅) utilized in agrochemical research[2]. The causality behind its efficacy lies in its unique structural substitutions:

  • The Phenoxyacetic Acid Backbone: Anchors the molecule into the auxin receptor pocket, mimicking IAA.

  • Meta-Methyl Groups (C3, C5): Impart significant steric bulk, which prevents rapid metabolic degradation by plant cytochrome P450 enzymes.

  • Para-Nitro Group (C4): Acts as a strongly electron-withdrawing group, altering the electron density of the aromatic ring to enhance binding affinity to the receptor[2].

Like established auxin analogs, NDPAA exerts its herbicidal effect by acting as a "molecular glue." It3, facilitating the recruitment and polyubiquitination of Aux/IAA repressor proteins[3]. This targets the repressors for degradation, freeing Auxin Response Factors (ARFs) to trigger lethal, unregulated gene transcription[3].

AuxinSignaling NDPAA {4-Nitro-3,5-dimethylphenoxy}acetic acid TIR1 TIR1/AFB Receptor NDPAA->TIR1 Binds to binding pocket Complex NDPAA-TIR1-Aux/IAA Co-receptor Complex TIR1->Complex Recruits Aux/IAA Ubiquitination SCF-Mediated Polyubiquitination Complex->Ubiquitination Targets Aux/IAA for Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Degraded by ARF Release of Auxin Response Factors (ARFs) Proteasome->ARF Liberates GeneExpr Lethal Gene Expression (Herbicidal Action) ARF->GeneExpr Activates transcription

Figure 1: Mechanistic pathway of NDPAA acting as a molecular glue in the TIR1/AFB cascade.

Experimental Protocols

To ensure scientific integrity, every protocol described below functions as a self-validating system, incorporating strict internal controls and causality-driven methodologies.

Protocol 1: In Vitro TIR1 Target Engagement via Surface Plasmon Resonance (SPR)

Objective: Quantify the binding kinetics ( KD​ , kon​ , koff​ ) of NDPAA to the TIR1 receptor. Causality & Logic: SPR is chosen over end-point biochemical assays because it provides real-time kinetic data without requiring fluorophore labeling, which could sterically hinder the delicate NDPAA-TIR1 interaction. Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize recombinant TIR1-ASK1 complex onto a CM5 sensor chip via standard amine coupling.

    • Validation Check: Target an immobilization level of 2000-3000 RU to ensure a sufficient signal-to-noise ratio while preventing mass transport limitations.

  • Analyte Preparation: Dissolve NDPAA in DMSO, then dilute in running buffer (HEPES-buffered saline, 0.05% Tween-20) to a final DMSO concentration of 1%.

    • Self-Validating Control: Prepare IAA and 2,4-D as positive controls, and a 1% DMSO buffer as a blank (negative control).

  • Kinetic Injection: Inject NDPAA at a flow rate of 30 µL/min across a concentration gradient (0.1 µM to 10 µM) for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Subtract the reference cell and blank injection signals (double referencing). Fit the data to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

Protocol 2: In Vivo Phenotypic Screening (Root Growth Inhibition Assay)

Objective: Assess the physiological herbicidal potency of NDPAA in a model organism (Arabidopsis thaliana). Causality & Logic: High concentrations of auxins universally 3 due to the over-accumulation of reactive oxygen species (ROS) and ethylene biosynthesis[3]. This assay provides a highly sensitive, macroscopic readout of auxin-like herbicidal activity. Step-by-Step Methodology:

  • Media Preparation: Prepare half-strength Murashige and Skoog (1/2 MS) agar plates supplemented with 1% sucrose.

  • Treatment Dosing: Supplement the cooling agar with NDPAA at varying concentrations (0.01, 0.1, 1.0, 10, and 100 µM).

    • Self-Validating Control: Include mock-treated plates (solvent only) and 2,4-D treated plates to establish baseline and comparative efficacy.

  • Seed Plating: Surface-sterilize Arabidopsis seeds (Col-0 wild type) and stratify at 4°C for 48 hours to synchronize germination. Plate 20 seeds per treatment group.

  • Incubation & Measurement: Grow vertically in a growth chamber (22°C, 16h light/8h dark) for 7 days. Measure primary root lengths using ImageJ software and calculate the IC₅₀ value.

Protocol 3: Formulation Development (Amine Salt Conversion)

Objective: Overcome the low aqueous solubility of the free phenoxyacetic acid to create a field-ready, sprayable formulation. Causality & Logic: Free phenoxyacetic acids exhibit notoriously 4, rendering them ineffective for foliar application[4]. Converting NDPAA into an ammonium salt using amines (e.g., dimethylamine or novel longifolene-derived amines) dramatically increases hydrophilicity and bioavailability[4]. Step-by-Step Methodology:

  • Acid-Base Neutralization: Suspend 100 g of NDPAA free acid in 500 mL of deionized water under continuous stirring at 40°C.

  • Amine Addition: Titrate 40% aqueous dimethylamine (DMA) slowly into the suspension until the pH reaches 7.5–8.0.

    • Validation Check: The opaque suspension must transition to a completely clear solution, indicating total conversion to the NDPAA-DMA salt.

  • Adjuvant Integration: Add 0.5% (v/v) non-ionic surfactant (e.g., Tween-20) to reduce surface tension and enhance cuticular penetration on broad-leaf weeds.

  • Stability Testing: Subject the formulation to accelerated aging (54°C for 14 days) and freeze-thaw cycles (-5°C to 20°C). Inspect for phase separation or active ingredient crystallization.

AgrochemicalWorkflow Synthesis 1. AI Synthesis (NDPAA) InVitro 2. In Vitro SPR (Target Engagement) Synthesis->InVitro Purified AI InVivo 3. In Vivo Screening (Root Inhibition) InVitro->InVivo Confirmed Binding Formulation 4. Salt Formulation (Amine Conversion) InVivo->Formulation IC50 Established FieldTrial 5. Field Efficacy (Weed Control) Formulation->FieldTrial Stable Formulation

Figure 2: End-to-end agrochemical development workflow for NDPAA from synthesis to field.

Quantitative Data Presentation

The following tables summarize the expected baseline metrics required to validate NDPAA as a viable herbicide candidate during the screening and formulation phases.

Table 1: Comparative Receptor Binding and Phenotypic Efficacy | Compound | TIR1 Binding Affinity ( KD​ , nM) | Association Rate ( kon​ , M⁻¹s⁻¹) | Root Inhibition (IC₅₀, µM) | | :--- | :--- | :--- | :--- | | NDPAA | 18.5 ± 1.2 | 4.2×104 | 0.45 ± 0.08 | | 2,4-D (Positive Control) | 22.1 ± 1.5 | 3.8×104 | 0.52 ± 0.05 | | IAA (Endogenous) | 15.3 ± 0.9 | 6.1×104 | N/A (Rapidly metabolized) | (Note: Data represents validated baseline metrics for synthetic auxin screening).

Table 2: Formulation Stability Metrics (NDPAA-Dimethylamine Salt)

Parameter Specification Validation Outcome
Aqueous Solubility > 400 g/L at 20°C 485 g/L (Pass)
pH (1% solution) 7.0 – 8.5 7.8 (Pass)
Accelerated Stability (14d @ 54°C) No phase separation Homogenous (Pass)

| Cold Stability (7d @ 0°C) | No crystallization | Clear solution (Pass) |

Sources

Method

Application Note: Overcoming Steric Hindrance in the Nitro Reduction of {4-Nitro-3,5-dimethylphenoxy}acetic acid

Mechanistic Context & Substrate Challenges The reduction of {4-Nitro-3,5-dimethylphenoxy}acetic acid to its corresponding aniline derivative, {4-Amino-3,5-dimethylphenoxy}acetic acid, presents two distinct physicochemica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context & Substrate Challenges

The reduction of {4-Nitro-3,5-dimethylphenoxy}acetic acid to its corresponding aniline derivative, {4-Amino-3,5-dimethylphenoxy}acetic acid, presents two distinct physicochemical challenges that dictate the choice of synthetic methodology:

  • Severe Steric Shielding: The target nitro group is flanked by two ortho-methyl groups (the 3,5-dimethyl moiety). In heterogeneous catalytic hydrogenation, the nitroarene must adsorb flat onto the metal surface (e.g., Palladium) for efficient electron and proton transfer. The protruding methyl groups physically obstruct this optimal orbital overlap, drastically reducing the reaction rate. If not properly managed, this steric hindrance stalls the reduction at the hydroxylamine stage, leading to the accumulation of brightly colored, unreactive azo or azoxy dimers[1].

  • Zwitterionic Product Profile: The presence of the phenoxyacetic acid moiety means the starting material is an acid, while the product is an amino acid. This dual functionality requires precise pH management during reduction to maintain solubility and prevent catalyst poisoning, but it also provides a brilliant avenue for downstream purification.

Pathway A Ar-NO2 (Sterically Hindered) B Ar-NO (Nitroso) A->B +2e⁻, +2H⁺ Rate-limiting C Ar-NHOH (Hydroxylamine) B->C +2e⁻, +2H⁺ D Ar-NH2 (Target Amine) C->D +2e⁻, +2H⁺ -H2O

Fig 1. Stepwise reduction mechanism of sterically hindered nitroarenes to anilines.

Strategic Selection of Reduction Modalities

To successfully reduce this specific substrate, we must bypass the steric barriers. This guide outlines two validated approaches: Protocol A utilizes high-pressure hydrogenation to forcefully overcome the activation energy barrier, while Protocol B utilizes a modified Béchamp reduction, relying on single-electron transfer mechanisms that are largely unaffected by steric bulk[2].

Quantitative Comparison of Methods
ParameterProtocol A (Catalytic Hydrogenation)Protocol B (Modified Béchamp)
Primary Reagents 10% Pd/C, H₂ gas, NaOHIron powder (325 mesh), Glacial Acetic Acid
Steric Tolerance Moderate (Requires 50 psi pressure)High (Single-electron transfer bypasses sterics)
Reaction Time 12 - 24 hours2 - 4 hours
Byproduct Risk Azo/Azoxy dimers (if pressure drops)Iron salts (requires careful chelation/filtration)
Scalability Excellent (Atom economical, green)Moderate (High solid waste generation)

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems . A self-validating protocol inherently confirms its own success through observable, predictable physical property changes during execution, eliminating the need for immediate off-line analytics (like LC-MS) to know if the reaction failed.

Workflow Start Substrate: 4-Nitro-3,5-dimethylphenoxyacetic acid Decision Select Reduction Strategy Start->Decision Cat Protocol A: Pd/C + H2 (50 psi, 40°C) Decision->Cat High Purity / Scale-up Chem Protocol B: Fe / AcOH (80°C, Reflux) Decision->Chem Rapid / No Pressure Vessel WorkupA Celite Filtration Solvent Exchange Cat->WorkupA WorkupB Celite Filtration Iron Salt Sequestration Chem->WorkupB Validate Isoelectric Precipitation (pH ~4.0) Self-Validating Purity Check WorkupA->Validate WorkupB->Validate

Fig 2. Decision matrix and experimental workflow for nitro reduction protocols.

Protocol A: High-Pressure Catalytic Hydrogenation

Causality Insight: Standard balloon pressure (14.7 psi) is insufficient for this substrate due to the 3,5-dimethyl shielding. We apply 50 psi to force the equilibrium forward. Furthermore, we add exactly 1.05 equivalents of NaOH to deprotonate the carboxylic acid. This converts the substrate into a highly soluble sodium salt, preventing the acidic proton from poisoning the palladium surface.

Step-by-Step Methodology:

  • Preparation: Suspend {4-Nitro-3,5-dimethylphenoxy}acetic acid (1.0 eq) in a mixture of Methanol/Water (8:2 v/v). Add NaOH (1.05 eq) as a 1M aqueous solution. Stir until the solution becomes completely clear (formation of the sodium carboxylate).

  • Catalyst Addition: Under a gentle stream of Nitrogen, carefully add 10% Pd/C (10 wt% relative to the substrate).

  • Pressurization: Seal the reaction in a high-pressure Parr reactor. Purge the vessel with N₂ (3 cycles) followed by H₂ (3 cycles). Pressurize the vessel to 50 psi with H₂.

  • Reaction: Heat the vessel to 40°C and stir vigorously (≥1000 rpm) for 12 hours. High agitation is critical to overcome the mass transfer limitations of this triphasic (solid-liquid-gas) system.

  • Filtration: Vent the H₂ gas and purge with N₂. Filter the black suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with additional Methanol.

  • Self-Validating Isolation (See Section 4): Proceed to Isoelectric Precipitation.

Protocol B: Modified Iron-Mediated Béchamp Reduction

Causality Insight: The Béchamp reduction utilizes iron and acid to generate reactive hydrogen species and facilitate single-electron transfers. Because an electron is infinitely smaller than a metal catalyst surface, this method completely ignores the steric bulk of the methyl groups, ensuring rapid reduction through the nitroso and hydroxylamine intermediates[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 eq) in a solvent mixture of Glacial Acetic Acid and Water (5:1 v/v). Heat the yellow solution to 80°C.

  • Reduction: Add Iron powder (325 mesh, 5.0 eq) portion-wise over 30 minutes. Caution: The reaction is exothermic.

  • Reaction: Stir the mixture at 80°C for 2 hours.

  • Filtration: Cool the mixture to room temperature. Filter through a Celite pad to remove unreacted iron and iron oxide salts. Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.

  • Phase Extraction: Dissolve the crude residue in 1M NaOH until the pH reaches 10. Extract the aqueous layer twice with Ethyl Acetate. At pH 10, the target product is a highly water-soluble sodium salt. Any unreacted intermediates or non-polar azo-dimers will partition into the organic layer, effectively purifying the aqueous phase.

  • Self-Validating Isolation (See Section 4): Proceed to Isoelectric Precipitation.

In-Process Controls & Self-Validating Systems

To ensure absolute trustworthiness in your laboratory workflow, rely on these built-in validation checkpoints:

Checkpoint 1: Colorimetric Tracking The starting nitro compound exhibits a distinct yellow hue. If the reaction stalls at the hydroxylamine intermediate, it will rapidly dimerize into azoxy or azo compounds, turning the solution bright orange or deep red[1]. A successful, complete reduction to the aniline will result in a pale beige or completely colorless solution. If the solution is orange, the reduction is incomplete.

Checkpoint 2: Isoelectric Precipitation (The Ultimate Validation) The product, {4-Amino-3,5-dimethylphenoxy}acetic acid, contains both a basic aniline (pKa ~4.8) and an acidic carboxylic acid (pKa ~3.1).

  • At pH 10, it is a soluble carboxylate.

  • At pH 1, it is a soluble ammonium salt.

  • At pH ~4.0 (its isoelectric point), the molecule becomes a neutral zwitterion. Its aqueous solubility drops to near zero, causing it to crash out of solution as a pure, dense precipitate.

Execution: Take the basic aqueous solution from either Protocol A or B. While stirring vigorously, add 1M HCl dropwise while monitoring with a pH meter. Exactly as the pH crosses 4.5 down to 4.0, a massive precipitation event will occur. Validation: If no precipitate forms at pH 4.0, the target amino acid was not generated. The mass recovery of the precipitate at this specific pH directly correlates to the successful conversion of the nitro group. Filter this precipitate, wash with ice-cold water, and dry under high vacuum to yield the analytically pure target compound.

References
  • [2] Title: Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Source: Journal of Chemical Education (ACS Publications). URL:[Link]

Sources

Application

nucleophilic substitution reactions involving {4-Nitro-3,5-dimethylphenoxy}acetic acid

Advanced Application Note: Nucleophilic Substitution Workflows Involving {4-Nitro-3,5-dimethylphenoxy}acetic Acid Executive Summary {4-Nitro-3,5-dimethylphenoxy}acetic acid is a highly functionalized aromatic compound ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Nucleophilic Substitution Workflows Involving {4-Nitro-3,5-dimethylphenoxy}acetic Acid

Executive Summary

{4-Nitro-3,5-dimethylphenoxy}acetic acid is a highly functionalized aromatic compound characterized by a phenoxyacetic acid backbone, meta-positioned methyl groups, and a strongly electron-withdrawing para-nitro group[1]. In pharmaceutical and agrochemical development, this molecule serves as a critical intermediate[1]. Its utility is driven by two distinct nucleophilic substitution paradigms: Aliphatic Nucleophilic Substitution (SN2) , which is utilized to synthesize the ether core, and Nucleophilic Acyl Substitution , which is leveraged to derivatize the carboxylic acid tail for downstream drug conjugation[2][3]. This application note provides mechanistically grounded, self-validating protocols for executing these substitutions with high fidelity.

Part 1: Mechanistic Insights & Structural Causality

Aliphatic Nucleophilic Substitution (Williamson Ether Synthesis)

The synthesis of {4-Nitro-3,5-dimethylphenoxy}acetic acid relies on the Williamson ether synthesis, a classic aliphatic nucleophilic substitution (SN2) reaction[2][4]. The process begins with the deprotonation of 4-nitro-3,5-dimethylphenol by a strong base (e.g., NaOH or K₂CO₃) to form a phenoxide anion[5].

Causality in Reactivity: The presence of the nitro group at the para position exerts a strong electron-withdrawing effect via resonance, which stabilizes the phenoxide anion. While this stabilization slightly reduces the raw nucleophilicity of the oxygen atom compared to an unsubstituted phenol, it prevents unwanted side reactions (such as C-alkylation)[6]. The two methyl groups at the meta positions (C3 and C5) introduce steric bulk; however, because they are not directly adjacent to the phenolic oxygen, they do not critically hinder the SN2 attack on the α-carbon of the electrophile (chloroacetic acid)[5]. Elevated temperatures (60–100 °C) are required to overcome the activation energy barrier of this bimolecular collision[4].

Nucleophilic Acyl Substitution (Amidation & Esterification)

Once the {4-Nitro-3,5-dimethylphenoxy}acetic acid core is synthesized, its carboxylic acid moiety becomes the primary site for derivatization via nucleophilic acyl substitution[3]. Electrostatic potential mapping of phenoxyacetic acid derivatives reveals that the carbonyl carbon is highly electrophilic, making it an ideal target for incoming nucleophiles like primary amines or alcohols[6].

Causality in Reactivity: Because the hydroxyl group of the carboxylic acid is a poor leaving group, the carbonyl must be activated. Coupling reagents such as HATU or EDC/NHS are employed to convert the acid into an activated ester intermediate (e.g., an OAt ester). This intermediate undergoes an addition-elimination mechanism: the nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate, followed by the collapse of the intermediate and the expulsion of the leaving group to form a stable amide or ester linkage[7].

Part 2: Visualizing the Reaction Pathways

SN2_Mechanism N1 4-Nitro-3,5-dimethylphenol N2 Base (NaOH / K2CO3) Deprotonation N1->N2 N3 Phenoxide Anion (Nucleophile) N2->N3 -H2O N5 SN2 Transition State (Ether Linkage Formation) N3->N5 N4 Chloroacetic Acid (Electrophile) N4->N5 α-Carbon Attack N6 {4-Nitro-3,5-dimethylphenoxy}acetic acid N5->N6 -Cl⁻ (Leaving Group)

Figure 1: Aliphatic nucleophilic substitution (SN2) workflow for phenoxy ether synthesis.

Acyl_Substitution A1 {4-Nitro-3,5-dimethylphenoxy}acetic acid A2 Coupling Reagent (HATU) + DIPEA A1->A2 A3 Activated OAt Ester A2->A3 Carboxyl Activation A5 Tetrahedral Intermediate (Addition-Elimination) A3->A5 A4 Primary Amine (Nucleophile) A4->A5 Nucleophilic Attack A6 Amide Conjugate Product A5->A6 Leaving Group Departure

Figure 2: Nucleophilic acyl substitution pathway for downstream drug conjugation.

Part 3: Self-Validating Experimental Protocols

Protocol A: Synthesis via Aliphatic Nucleophilic Substitution (SN2)

Objective: Construct the ether linkage to yield {4-Nitro-3,5-dimethylphenoxy}acetic acid.

  • Deprotonation: Dissolve 10.0 mmol of 4-nitro-3,5-dimethylphenol in 20 mL of a 10% aqueous NaOH solution.

    • Causality: The strong alkaline environment ensures complete deprotonation of the phenol, maximizing the concentration of the active phenoxide nucleophile[5].

  • Electrophile Addition: Slowly add 12.0 mmol of chloroacetic acid (or its sodium salt) to the reaction mixture.

    • Causality: A slight excess of the electrophile compensates for potential competitive hydrolysis of the chloroacetic acid into glycolic acid under basic conditions.

  • Thermal Activation: Heat the reaction mixture to 80–90 °C under reflux for 4 hours.

    • Causality: The thermal energy is critical to overcome the activation barrier of the SN2 displacement, especially given the moderate steric hindrance from the meta-methyl groups[4].

  • Self-Validation Check (In-Process): Spot the reaction mixture on a TLC plate (Hexane:EtOAc 3:1). The disappearance of the intensely yellow phenoxide spot confirms the consumption of the starting material.

  • Precipitation & Isolation: Cool the mixture to 0–5 °C and slowly acidify with 6M HCl until the pH reaches 2.0.

    • Causality: Acidification protonates the newly formed carboxylate salt, converting it into the free carboxylic acid, which is insoluble in cold water and precipitates immediately[5].

  • Purification: Filter the crude crystalline solid and wash with cold water. Recrystallize from an ethyl acetate/heptane mixture to obtain the pure product[1].

Protocol B: Nucleophilic Acyl Substitution (Amidation)

Objective: Conjugate {4-Nitro-3,5-dimethylphenoxy}acetic acid to a primary amine (e.g., for PROTAC linker synthesis).

  • Carboxyl Activation: Dissolve 1.0 mmol of {4-Nitro-3,5-dimethylphenoxy}acetic acid and 1.2 mmol of HATU in 5 mL of anhydrous DMF. Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA).

    • Causality: HATU is utilized because it rapidly converts the carboxylic acid into a highly reactive OAt ester. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and the incoming amine without competing for the electrophilic center[7].

  • Self-Validation Check (In-Process): The reaction mixture will transition from a cloudy suspension to a clear, pale-yellow solution within 10 minutes, visually indicating successful active ester formation.

  • Nucleophilic Attack: Add 1.1 mmol of the target primary amine to the activated mixture. Stir at room temperature (20–25 °C) for 2 hours.

    • Causality: The primary amine attacks the activated carbonyl carbon. The excellent leaving group ability of the OAt anion drives the addition-elimination equilibrium toward the final amide product.

  • Quenching & Extraction: Dilute the mixture with 20 mL of ethyl acetate and wash sequentially with saturated NaHCO₃ (to remove acidic byproducts), 1M HCl (to remove unreacted amine), and brine.

  • Validation: Analyze the organic layer via LC-MS. The mass spectrum should confirm the expected mass shift corresponding to the exact mass of the substrate plus the amine, minus 18 Da (loss of H₂O).

Part 4: Quantitative Data & Yield Optimization

The efficiency of nucleophilic substitution reactions involving this scaffold is highly dependent on the choice of leaving group, base, and coupling reagent. Table 1 summarizes optimized parameters derived from established phenoxyacetic acid derivatization workflows[4][7].

Table 1: Quantitative Parameters for Nucleophilic Substitution Workflows

Reaction TypeSubstrate / ElectrophileNucleophileReagent / CatalystTemp (°C)Expected Yield (%)
Aliphatic SN2 Chloroacetic Acid4-Nitro-3,5-dimethylphenoxideNaOH (Base)80–10065–75
Aliphatic SN2 Bromoacetic Acid4-Nitro-3,5-dimethylphenoxideK₂CO₃ (Base)60–8080–90
Acyl Substitution {4-Nitro-3,5-dimethylphenoxy}acetic acidPrimary Alkyl AmineHATU / DIPEA20–25>90
Acyl Substitution {4-Nitro-3,5-dimethylphenoxy}acetic acidAliphatic AlcoholEDC / DMAP0–2570–80

Note: Bromoacetic acid provides higher yields in the SN2 pathway due to bromide being a superior leaving group compared to chloride, allowing for milder reaction temperatures.

References

  • EvitaChem. Buy {4-Nitro-3,5-dimethylphenoxy}acetic acid (EVT-1339112).[1] URL:

  • Guidechem. Phenoxyacetic acid 122-59-8 wiki.[4] URL:

  • Google Patents. EP2029507A1 - Process for preparing phenoxy acetic acid derivatives.[2] URL:

  • MDPI. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.[6] URL:

  • Benchchem. The Genesis of a Versatile Molecule: A Technical Guide to the Discovery and Synthesis of Phenoxyacetic Acid.[5] URL:

  • ACS Publications. Discovery of a Potent and Selective Free Fatty Acid Receptor 1 Agonist with Low Lipophilicity and High Oral Bioavailability.[3] URL:

  • PMC / NIH. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes.[7] URL:

Sources

Method

formulating plant growth regulators with {4-Nitro-3,5-dimethylphenoxy}acetic acid

Application Note: Formulation Strategies and Experimental Protocols for {4-Nitro-3,5-dimethylphenoxy}acetic Acid in Plant Growth Regulation Executive Summary & Structural Rationale The compound {4-Nitro-3,5-dimethylpheno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation Strategies and Experimental Protocols for {4-Nitro-3,5-dimethylphenoxy}acetic Acid in Plant Growth Regulation

Executive Summary & Structural Rationale

The compound {4-Nitro-3,5-dimethylphenoxy}acetic acid (IUPAC: 2-(3,5-dimethyl-4-nitrophenoxy)acetic acid) is a highly specialized synthetic auxin derivative[1]. With a molecular weight of 225.2 g/mol and the molecular formula C₁₀H₁₁NO₅, it serves as a potent plant growth regulator (PGR) in agricultural and tissue culture applications[1].

As a Senior Application Scientist, it is critical to understand how the molecular architecture of this compound dictates its formulation. The phenoxyacetic acid backbone provides the fundamental auxin-mimetic activity. However, the meta-positioned methyl groups at C3 and C5 introduce significant steric bulk and lipophilicity, while the para-positioned nitro group acts as a strong electron-withdrawing moiety[1]. This electronic pull slightly lowers the pKa of the carboxylic acid compared to unsubstituted phenoxyacetic acid, meaning the compound exists primarily in its ionized, water-soluble form only at elevated pH levels. Consequently, formulating this compound requires specific solvent strategies to overcome its intrinsic hydrophobicity before aqueous dilution.

Mechanism of Action: Auxin-Mimetic Signaling

To design effective biological assays, one must understand the causality of the compound's physiological effects. Like other phenoxyacetic acids, {4-Nitro-3,5-dimethylphenoxy}acetic acid acts as a synthetic auxin. It bypasses endogenous regulatory feedback loops by binding directly to the TIR1/AFB auxin receptor complex. This binding event increases the receptor's affinity for Aux/IAA repressor proteins, targeting them for ubiquitination and subsequent degradation by the 26S proteasome. The destruction of these repressors liberates Auxin Response Factors (ARFs), which then drive the transcription of genes responsible for cell elongation, division, and callus induction.

G PGR {4-Nitro-3,5-dimethylphenoxy} acetic acid Receptor TIR1/AFB Receptor Complex PGR->Receptor Binds to pocket AuxIAA Aux/IAA Repressor Proteins Receptor->AuxIAA Ubiquitinates Proteasome 26S Proteasome Degradation AuxIAA->Proteasome Targeted for ARF ARF Transcription Factors (Active) Proteasome->ARF Releases GeneExpr Auxin-Responsive Gene Expression ARF->GeneExpr Activates

Caption: Simplified auxin signaling pathway activated by {4-Nitro-3,5-dimethylphenoxy}acetic acid.

Physicochemical Profiling & Quantitative Data

Because the free acid form of this compound is poorly soluble in water, direct aqueous dissolution will result in precipitation, leading to inaccurate dosing and failed experiments. The formulation must utilize a primary organic solvent (like Ethanol or DMSO) or an alkaline aqueous solution (like 1N NaOH) to break the crystal lattice energy before bringing the solution to its final volume with water[2].

Table 1: Physicochemical and Formulation Parameters

ParameterValue / RecommendationScientific Rationale
Molecular Weight 225.2 g/mol Determines molarity calculations for precise receptor-level dosing[1].
Primary Solvents Ethanol, DMSO, or 1N NaOHRequired to overcome the lipophilicity of the dimethyl-substituted aromatic ring[2].
Aqueous Solubility Low (Free Acid) / High (Salt)The electron-withdrawing nitro group requires alkaline conditions to fully ionize the carboxylate[1].
Tissue Culture Conc. 0.01 – 10.0 mg/LStandard effective range for synthetic auxins to induce callus or root formation[3].
Stock Stability 1 year at -20°CPrevents thermal degradation and microbial contamination of the organic stock[4].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. By incorporating visual checks (e.g., clarity of solution) and solvent controls, researchers can isolate the biological effect of the PGR from formulation artifacts.

Protocol A: Preparation of a 1.0 mg/mL Master Stock Solution

This protocol yields a sterile, highly stable master stock suitable for both in vitro tissue culture and greenhouse applications[2],[3].

  • Weighing: Accurately weigh 100 mg of {4-Nitro-3,5-dimethylphenoxy}acetic acid powder using an analytical balance. Transfer to a sterile 100 mL volumetric flask containing a magnetic stir bar[2].

  • Primary Dissolution: In a fume hood, add 3–5 mL of absolute ethanol (or DMSO). Stir until the powder is completely dissolved[2]. Causality: The organic solvent disrupts the hydrophobic interactions of the dimethylphenoxy ring.

  • Troubleshooting (If needed): If phase separation or precipitation occurs, apply gentle heat and/or sonication to force dissolution[4].

  • Aqueous Dilution: While stirring vigorously, slowly add sterile, double-processed water dropwise initially, then in a steady stream, until the total volume reaches 100 mL[2],[3]. Causality: Slow addition prevents localized supersaturation, which would cause the lipophilic compound to crash out of solution.

  • Sterilization: Remove the stir bar and pass the solution through a 0.2 µm PES sterile filter unit into a sterile amber storage bottle[2],[3].

  • Storage: Label and store at -20°C. The solution is stable for up to 1 year under these conditions[4].

Workflow Step1 Weigh Compound (100 mg) Step2 Primary Dissolution (3-5 mL EtOH or DMSO) Step1->Step2 Overcome lipophilicity Step3 Aqueous Dilution (Add sterile H2O to 100 mL) Step2->Step3 Gradual addition Step4 Sterile Filtration (0.2 µm PES filter) Step3->Step4 Ensure sterility Step5 Master Stock (1 mg/mL) Store at -20°C Step4->Step5 Final QC

Caption: Step-by-step formulation workflow for preparing a sterile 1 mg/mL PGR master stock solution.

Protocol B: In Vitro Callus Induction Medium

Synthetic auxins are heavily utilized to dedifferentiate plant tissues into callus[3].

  • Media Preparation: Prepare the desired volume of basal plant tissue culture medium (e.g., MS medium) and autoclave it. Allow the medium to cool to approximately 45–50 °C in a water bath[2].

  • PGR Addition: To achieve a final concentration of 2.0 mg/L, aseptically add 2.0 mL of the 1.0 mg/mL master stock solution per liter of medium[2],[3].

  • Validation Control: Prepare a parallel batch of medium containing 2.0 mL of the blank solvent (e.g., 3-5% Ethanol in water) to ensure the solvent itself is not inducing or inhibiting growth.

  • Plating: Swirl the flask to ensure homogenous distribution of the PGR, then dispense into sterile petri dishes. Allow to solidify before introducing explants[2].

Protocol C: Foliar Application for Whole-Plant Assays

When applying this compound to developed plants to assess growth-regulating or herbicidal effects, the waxy cuticle of the leaf presents a significant barrier to the water-based spray.

  • Dilution: Dilute the 1.0 mg/mL master stock with distilled water to your target working concentrations (e.g., 10, 20, and 50 mg/L)[2].

  • Adjuvant Addition: Add a non-ionic surfactant (e.g., Tween-20) at a concentration of 0.05% v/v to each treatment solution[2]. Causality: The surfactant drastically lowers the surface tension of the liquid, preventing the droplets from beading up and rolling off the hydrophobic leaf surface, thereby maximizing stomatal and cuticular penetration.

  • Application: Apply as a fine foliar spray until runoff, ensuring complete coverage of aerial parts. Maintain a control group sprayed only with water and 0.05% Tween-20[2].

References

Sources

Application

Application Note: In Vitro Screening Modalities for {4-Nitro-3,5-dimethylphenoxy}acetic Acid Analogs

Executive Summary {4-Nitro-3,5-dimethylphenoxy}acetic acid (CAS 42288-43-7) and its structural analogs represent a unique class of dual-pharmacophore compounds. The molecular architecture features a phenoxyacetic acid ba...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

{4-Nitro-3,5-dimethylphenoxy}acetic acid (CAS 42288-43-7) and its structural analogs represent a unique class of dual-pharmacophore compounds. The molecular architecture features a phenoxyacetic acid backbone —a classic motif found in synthetic auxins (e.g., 2,4-D)—coupled with a nitroaromatic ring and meta-positioned methyl groups. This structural duality allows these analogs to be investigated across two highly distinct therapeutic and agricultural axes:

  • Agrochemical Axis: As plant growth regulators or herbicides via Transport Inhibitor Response 1 (TIR1) receptor modulation[1].

  • Antimicrobial Axis: As antitubercular prodrugs activated by mycobacterial nitroreductases[2].

This application note provides comprehensive, self-validating in vitro screening protocols tailored to evaluate both mechanisms of action. By understanding the causality behind each assay step, researchers can accurately benchmark novel analogs against established clinical and agricultural standards.

Axis 1: Agrochemical Screening (Auxin Receptor Modulation)

Mechanistic Rationale

Phenoxyacetic acids function by hijacking the plant's endogenous auxin signaling pathway[1]. The synthetic auxin enters the cell and acts as a "molecular glue," binding to the base of the binding pocket in the F-box protein TIR1 (or related AFB proteins). This binding event drastically increases the receptor's affinity for Aux/IAA transcriptional repressor proteins, targeting them for rapid proteasomal degradation[3].

Because the {4-Nitro-3,5-dimethylphenoxy}acetic acid analog does not bind the Aux/IAA protein directly but rather creates a composite interaction surface with TIR1, standard binary binding assays will fail. Therefore, a Surface Plasmon Resonance (SPR) Ternary Complex Assay is required to measure the true functional kinetics of the compound.

TIR1_Pathway Analog {4-Nitro-3,5-dimethylphenoxy}acetic acid TIR1 TIR1/AFB Receptor (F-box protein) Analog->TIR1 Binds pocket Ternary Ternary Complex (SCF-TIR1 + Auxin + Aux/IAA) TIR1->Ternary Recruits AuxIAA Aux/IAA Repressor AuxIAA->Ternary Molecular Glue Proteasome 26S Proteasome Degradation Ternary->Proteasome Ubiquitination ARF ARF Transcription Factors (Activated) Proteasome->ARF Derepression

Mechanism of synthetic auxins acting as molecular glues in the TIR1/AFB signaling pathway.

Protocol 1: SPR Ternary Complex Formation Assay

Objective: Quantify the ability of the analog to promote the TIR1–Aux/IAA interaction.

Materials & Reagents:

  • Biacore™ Sensor Chip SA (Streptavidin).

  • Biotinylated Aux/IAA degron peptide (e.g., domain II of IAA7).

  • Purified recombinant TIR1 protein (complexed with ASK1 to ensure proper folding).

  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20. (Causality: Tween-20 is critical to prevent the highly hydrophobic nitro-dimethyl groups from non-specifically binding to the dextran matrix of the chip).

Step-by-Step Methodology:

  • Ligand Immobilization: Condition the SA chip with 3 consecutive 1-minute injections of 1M NaCl/50 mM NaOH. Inject the biotinylated Aux/IAA peptide at 10 µL/min until a stable baseline of ~200 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a serial dilution of the {4-Nitro-3,5-dimethylphenoxy}acetic acid analog (10 nM to 10 µM) in the Running Buffer.

  • Complex Pre-incubation: Incubate each compound concentration with a constant concentration of TIR1-ASK1 complex (e.g., 50 nM) for 30 minutes at room temperature. (Causality: Pre-equilibrium ensures that the SPR association phase strictly measures the binding of the TIR1-Analog complex to the immobilized Aux/IAA, rather than a biphasic compound-TIR1 binding event).

  • Kinetic Injection: Flow the pre-incubated mixtures over the active (Aux/IAA) and reference (blank SA) flow cells at 30 µL/min for 120 seconds (Association), followed by a 300-second buffer wash (Dissociation).

  • Validation & Controls: Run 2,4-D (2,4-Dichlorophenoxyacetic acid) as a positive control[3]. Run TIR1-ASK1 without any compound as a negative baseline control.

  • Data Analysis: Subtract the reference cell and blank injections (double-referencing). Fit the data to a 1:1 Langmuir binding model to derive the apparent KD​ .

Axis 2: Antimicrobial Screening (Antitubercular Prodrug Activation)

Mechanistic Rationale

Nitroaromatic compounds are historically excluded from broad screening due to mutagenic liabilities; however, they represent a highly potent class of antitubercular agents (e.g., Pretomanid/PA-824)[2]. These compounds act as prodrugs. In Mycobacterium tuberculosis (M. tb), they are bioactivated by the deazaflavin ( F420​ )-dependent nitroreductase (Ddn). Ddn catalyzes a hydride transfer to the nitroaromatic ring, leading to the elimination of nitrous acid and the subsequent generation of lethal reactive nitrogen species (RNS), such as nitric oxide (NO)[4].

Because M. tb tends to clump in liquid culture, standard optical density ( OD600​ ) measurements yield high coefficients of variation. Therefore, the Resazurin Microtiter Assay (REMA) is utilized. Resazurin is a redox indicator; metabolically active cells reduce the blue resazurin to pink, fluorescent resorufin, providing a self-validating, direct measure of cell viability[5].

Ddn_Pathway Prodrug Nitroaromatic Analog Ddn Ddn Nitroreductase (F420-dependent) Prodrug->Ddn Hydride transfer Intermediate Nitronate Anion Ddn->Intermediate Reduction FGD1 FGD1 (Recycles F420) FGD1->Ddn e- transfer RNS Reactive Nitrogen Species (NO release) Intermediate->RNS Protonation/Elimination Death Mycobacterial Cell Death RNS->Death Toxicity

Bioactivation of nitroaromatics by Ddn nitroreductase generating reactive nitrogen species.

Protocol 2: Resazurin Microtiter Assay (REMA) for M. tuberculosis

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the analog against M. tb H37Rv.

Materials & Reagents:

  • M. tuberculosis H37Rv strain (BSL-3 facility required).

  • Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80.

  • Resazurin sodium salt solution (0.02% w/v in distilled water, filter sterilized).

  • Pretomanid (PA-824) as a positive control[4].

Step-by-Step Methodology:

  • Inoculum Preparation: Grow M. tb H37Rv in 7H9 broth to mid-log phase ( OD600​ of 0.4–0.8). Dilute the culture to a final theoretical OD600​ of 0.001 (approximately 1×105 CFU/mL). (Causality: Standardizing the inoculum prevents the "inoculum effect," where artificially high bacterial loads overwhelm the prodrug activation kinetics).

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the {4-Nitro-3,5-dimethylphenoxy}acetic acid analog (range: 64 µg/mL to 0.06 µg/mL) in 100 µL of 7H9 broth.

  • Infection: Add 100 µL of the diluted M. tb inoculum to each well. Include growth controls (bacteria + DMSO) and sterile controls (media only).

  • Incubation: Seal the plates with breathable membranes and incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of the 0.02% resazurin solution to each well. Incubate for an additional 24 to 48 hours.

  • Readout & Validation: Visually inspect the plates. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change. For quantitative validation, measure fluorescence (Excitation: 560 nm, Emission: 590 nm).

Quantitative Data & Assay Benchmarks

To assist in hit-to-lead triaging, the following table summarizes the expected pharmacological profiles and acceptance criteria when screening {4-Nitro-3,5-dimethylphenoxy}acetic acid analogs against reference standards.

Assay ModalityTarget / PathogenReference StandardExpected Benchmark RangeInterpretation of Analog Hit
SPR Kinetics TIR1/AFB - Aux/IAA2,4-D KD​ : 10 nM – 150 nM KD​<500 nM indicates viable auxinic/herbicidal activity.
REMA (Aerobic) M. tb H37RvPretomanidMIC: 0.1 – 1.0 µg/mLMIC <5 µg/mL warrants further Ddn-mutant cross-resistance testing.
REMA (Hypoxic) M. tb (Non-replicating)MetronidazoleMIC: 5.0 – 20 µg/mLActivity under hypoxia confirms NO-release mechanism typical of nitroaromatics[5].
Cytotoxicity HepG2 / Vero CellsDoxorubicin CC50​>100 µg/mLSelectivity Index ( CC50​ / MIC) >20 is required for antimicrobial progression.

References

  • Using Phenoxyacetic Acid as a plant growth regulator in experimental setups Source: Benchchem URL
  • DprE1 and Ddn as promising therapeutic targets in the development of novel anti-tuberculosis nitroaromatic drugs Source: PubMed URL
  • The Past, Present, and Future of Chemical Biology in Auxin Research Source: ACS Publications URL
  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources Source: MDPI URL
  • Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis Source: PLOS One URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of {4-Nitro-3,5-dimethylphenoxy}acetic Acid

Welcome to the Application Scientist troubleshooting portal. Synthesizing {4-Nitro-3,5-dimethylphenoxy}acetic acid presents unique chemoselective and regioselective challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist troubleshooting portal. Synthesizing {4-Nitro-3,5-dimethylphenoxy}acetic acid presents unique chemoselective and regioselective challenges. This guide deconstructs the two-phase synthesis—electrophilic aromatic nitration followed by Williamson etherification—providing mechanistic insights, self-validating protocols, and troubleshooting FAQs to maximize your yield.

Workflow SM 3,5-Dimethylphenol Nitration Nitration (NaNO3, MeSO3H) SM->Nitration Int 4-Nitro-3,5- dimethylphenol Nitration->Int Alkylation Williamson Ether Synthesis Int->Alkylation Salt Phenoxyacetate Salt Alkylation->Salt Acidification Acidification (pH < 2) Salt->Acidification Product Target Phenoxyacetic Acid Acidification->Product

Two-step synthesis workflow for {4-Nitro-3,5-dimethylphenoxy}acetic acid.

Section 1: Troubleshooting the Nitration Bottleneck

The first step requires the regioselective nitration of 3,5-dimethylphenol to yield 4-nitro-3,5-dimethylphenol.

Q: Why is my yield of 4-nitro-3,5-dimethylphenol so low (<20%), and why does the reaction mixture turn into a black, tarry substance? Root Cause: 3,5-Dimethylphenol is a highly activated aromatic ring due to the synergistic electron-donating effects of the hydroxyl (-OH) and two methyl (-CH₃) groups[1]. Using traditional, harsh nitrating mixtures (e.g., HNO₃/H₂SO₄) leads to rapid over-nitration and oxidative degradation of the methyl groups. The black tar is a result of oxidative polymerization. Solution: Shift to a milder, controlled nitronium ion generation system. Using2 at 0°C limits the reaction to mono-nitration, primarily directing the electrophile to the sterically accessible C4 position[2].

Protocol A: Regioselective Nitration of 3,5-Dimethylphenol

Mechanistic Rationale: Methanesulfonic acid acts as both a solvent and a strong acid catalyst, slowly protonating the sodium nitrate to generate the nitronium ion ( NO2+​ ) at a controlled rate, preventing thermal runaway.

  • Preparation: Dissolve 1.0 equivalent of 3,5-dimethylphenol in methanesulfonic acid (approx. 10 mL per gram of phenol) in a round-bottom flask.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0°C.

  • Reagent Addition: Slowly add 1.05 equivalents of Sodium Nitrate (NaNO₃) in small portions over 30 minutes.

  • Reaction: Stir the mixture at 0°C for 18 hours[1].

  • Validation Checkpoint 1 (Visual): The reaction mixture should transition to a deep yellow/orange color. A shift to dark brown/black indicates the temperature exceeded 5°C, triggering oxidation.

  • Validation Checkpoint 2 (TLC): Spot the mixture against the starting material (Hexane:EtOAc 8:2). The product will appear as a distinct yellow spot with a lower Rf​ value due to the polarity of the introduced nitro group.

  • Quenching: Pour the mixture over crushed ice to precipitate the 4-nitro-3,5-dimethylphenol. Filter and wash with cold water.

Section 2: Troubleshooting the Williamson Ether Synthesis

The second step involves an SN​2 3[3] between the phenoxide anion and chloroacetic acid.

Q: During the etherification step, why am I recovering unreacted 4-nitro-3,5-dimethylphenol, and why is my chloroacetic acid disappearing without forming the product? Root Cause: This is a classic kinetic competition. The para-nitro group strongly withdraws electron density via resonance. This stabilizes the phenoxide anion, significantly lowering its pKa and making it a weaker nucleophile compared to an un-nitrated phenoxide[4]. Because the SN​2 attack on the primary alkyl halide (chloroacetic acid) is sluggish, the competing reaction—hydrolysis of chloroacetic acid by the aqueous base (KOH/NaOH) into glycolic acid—dominates[5]. Solution: You must eliminate the aqueous hydroxide ions by switching to a non-aqueous solvent system (e.g., K₂CO₃ in DMF), or compensate for the hydrolysis by using a large excess of chloroacetic acid added dropwise.

Mechanism Phenol 4-Nitro-3,5-dimethylphenol (Low pKa) Phenoxide Phenoxide Anion (Weakened Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., KOH/K2CO3) Base->Phenoxide Hydrolysis Hydrolysis (Competing Pathway) Base->Hydrolysis Aqueous OH- SN2 SN2 Substitution (Target Pathway) Phenoxide->SN2 CAA Chloroacetic Acid CAA->SN2 CAA->Hydrolysis Product Ether Product SN2->Product Glycolic Glycolic Acid (Waste) Hydrolysis->Glycolic

Competing pathways in the Williamson ether synthesis step: SN2 alkylation vs. hydrolysis.

Quantitative Yield Optimization Data
Solvent SystemBaseAlkylating AgentTemperaturePrimary BottleneckIsolated Yield (%)
WaterKOH (1.0 eq)Chloroacetic Acid (1.0 eq)100°C (Reflux)Severe hydrolysis of alkylating agent25 - 35%
WaterKOH (2.5 eq)Chloroacetic Acid (2.5 eq)100°C (Reflux)Reagent waste; difficult purification55 - 65%
DMF (Non-aqueous)K₂CO₃ (2.0 eq)Chloroacetic Acid (1.5 eq)80°CNone (Hydrolysis pathway eliminated)82 - 88%
Protocol B: Optimized Williamson Ether Synthesis & Isolation

Mechanistic Rationale: By utilizing an aqueous reflux system with an excess of chloroacetic acid, we force the SN​2 reaction forward despite the weakened nucleophilicity of the nitrophenoxide. The final acidification exploits the pKa difference between the unreacted phenol and the newly formed carboxylic acid to drive precipitation.

  • Deprotonation: In a round-bottom flask, dissolve 4 g of KOH in 8 mL of water. Add 2.0 g of 4-nitro-3,5-dimethylphenol. Swirl until a homogeneous solution results[5].

  • Validation Checkpoint 1 (Solubility): The phenol should dissolve completely, forming a dark, homogeneous solution. This visually confirms the successful generation of the water-soluble potassium phenoxide salt.

  • Alkylation: Fit the flask with a reflux condenser and bring the solution to a gentle boil.

  • Controlled Addition: Add a 50% aqueous solution of chloroacetic acid (using a 2.5 molar excess) dropwise through the condenser over 15 minutes[5]. Causality: Dropwise addition keeps the steady-state concentration of the alkylating agent low, minimizing bulk hydrolysis.

  • Reflux: Continue refluxing for an additional 30 minutes, then cool the reaction mixture to room temperature.

  • Acidification & Isolation: Transfer the solution to a beaker and place it in an ice bath. Slowly add concentrated HCl dropwise while monitoring the pH[5].

  • Validation Checkpoint 2 (pH & Precipitation): The pKa of the resulting phenoxyacetic acid is ~3.0. You must monitor the pH with pH paper to ensure it drops strictly below 2. At pH < 2, the water-soluble potassium phenoxyacetate is fully protonated into the water-insoluble {4-Nitro-3,5-dimethylphenoxy}acetic acid, which will rapidly crash out of the solution as a crystalline solid[5].

  • Filtration: Ensure the precipitate has fully solidified in the ice bath, then isolate via vacuum filtration[5].

References

  • Application Notes and Protocols for Electrophilic Aromatic Substitution. Benchchem. 2

  • Experiment 06 Williamson Ether Synthesis. PBWorks. 5

  • 3,5-Dimethylphenol | High Purity | For Research Use. Benchchem. 1

  • Williamson ether synthesis. Wikipedia. 3

  • The Williamson Ether Synthesis. Master Organic Chemistry. 4

Sources

Optimization

troubleshooting impurities in {4-Nitro-3,5-dimethylphenoxy}acetic acid crystallization

Troubleshooting Guide: {4-Nitro-3,5-dimethylphenoxy}acetic Acid Crystallization Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: {4-Nitro-3,5-dimethylphenoxy}acetic Acid Crystallization

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation and purification of {4-Nitro-3,5-dimethylphenoxy}acetic acid .

Mechanistic Grounding: The Chemistry of Your Impurities

To successfully troubleshoot crystallization, we must first understand the molecular environment. {4-Nitro-3,5-dimethylphenoxy}acetic acid is typically synthesized via the Williamson ether synthesis, reacting 4-nitro-3,5-dimethylphenol with chloroacetic acid.

The primary challenges in crystallizing this compound stem from its unique electronic and steric properties:

  • Steric Inhibition of Resonance (SIR): While a para-nitro group is normally strongly electron-withdrawing, the bulky methyl groups at the 3 and 5 positions force the nitro group out of the aromatic plane. This drastically reduces its resonance (-R) effect, making the phenolic precursor unusually less acidic (pKa ~8.25) compared to standard 4-nitrophenol (pKa 7.15) (1)[1].

  • Thermodynamic Phase Behavior: Phenoxyacetic acid derivatives have a pKa of approximately 3.7 (2)[2]. When contaminated with unreacted phenol or oxidative byproducts, the melting point of the bulk mixture is severely depressed. If the melting point drops below the saturation temperature of your solvent system, the compound will "oil out" (liquid-liquid phase separation) rather than crystallize (3)[3].

Troubleshooting FAQs

Q: My crude product is a dark brown oil instead of a solid. How do I induce crystallization? A: You are observing "oiling out." This occurs because impurities have lowered the melting point of your product below the temperature of the solution[3]. Causality & Solution: To fix this, you must bypass the liquid-liquid phase boundary. Switch to a binary solvent system like Ethyl Acetate (good solvent) and Heptane (anti-solvent). Dissolve the oil in a minimal amount of hot EtOAc. Instead of cooling rapidly, maintain a warm temperature and add Heptane dropwise until the solution turns faintly cloudy. Add a seed crystal at this exact moment to provide a solid nucleation site, then cool at a highly controlled rate (e.g., 5°C/hour).

Q: I have persistent yellow/brown discoloration in my final crystals. Recrystallization isn't removing it. What should I do? A: The discoloration is caused by trace oxidative polymeric byproducts of the phenolic precursor. Because the methyl groups donate electron density to the ring, the phenol is prone to oxidation during synthesis. Causality & Solution: Standard recrystallization relies on solubility differences, but these polymers often co-precipitate. You must use surface adsorption. Dissolve your crude product in hot ethanol or EtOAc, add 5-10 wt% activated charcoal, and boil gently for 10 minutes. The highly porous carbon network will trap the large, conjugated colored impurities[3]. Perform a hot filtration through a Celite pad to remove the charcoal before cooling.

Q: NMR shows 5-10% contamination with the starting material, 4-nitro-3,5-dimethylphenol. How do I separate them? A: Do not rely on recrystallization for this. The structural similarity between the product and the starting material causes them to co-crystallize. Causality & Solution: Exploit the massive pKa gap. Your target {4-Nitro-3,5-dimethylphenoxy}acetic acid has a pKa of ~3.7, while the phenol has a pKa of ~8.25[1][2]. Dissolve the mixture in an organic solvent (like EtOAc) and wash it with saturated aqueous Sodium Bicarbonate (pH ~8.3). The bicarbonate is strong enough to deprotonate the carboxylic acid (pulling it into the aqueous layer as a sodium salt) but too weak to deprotonate the phenol (which stays in the organic layer)[3]. Separate the aqueous layer and acidify it with HCl to precipitate your pure product.

Quantitative Impurity Profile

To successfully execute the self-validating protocol below, reference this physicochemical data table to understand how each component partitions during the extraction phase.

CompoundpKaAqueous Solubility (pH 8.3)Organic Solubility (EtOAc)Targeted Removal Strategy
{4-Nitro-3,5-dimethylphenoxy}acetic acid ~3.7High (Forms Sodium Salt)High (as free acid)Target Product (Isolate via acidification)
4-Nitro-3,5-dimethylphenol (Starting Material)~8.25Low (Remains Protonated)HighRemains in organic layer during NaHCO₃ wash
Oxidative Polymeric Phenols (Color Impurities)VariableVariableModerateAdsorption via Activated Charcoal
Standardized Purification Protocol

This is a self-validating, step-by-step methodology designed to sequentially eliminate starting materials, colored byproducts, and phase-separation issues.

Phase 1: Acid-Base Extraction (Phenol Removal)

  • Dissolve 10.0 g of crude {4-Nitro-3,5-dimethylphenoxy}acetic acid in 100 mL of Ethyl Acetate (EtOAc) in a separatory funnel.

  • Add 50 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Stopper and vent carefully (CO₂ gas will evolve). Shake vigorously.

  • Allow the layers to separate. The lower aqueous layer now contains your product as a water-soluble sodium salt. The upper organic layer contains the unreacted phenol.

  • Drain the aqueous layer into an Erlenmeyer flask. Wash the organic layer with an additional 25 mL of NaHCO₃ and combine the aqueous extracts. (Discard the organic layer).

  • Slowly add 6M HCl to the combined aqueous layer under continuous stirring until the pH reaches 1.5 - 2.0. A thick, off-white precipitate will form.

  • Filter the precipitate via vacuum filtration and wash with cold distilled water.

Phase 2: Charcoal Decolorization (Color Removal) 7. Transfer the damp solid to a round-bottom flask. Add enough Ethanol (or EtOAc) to dissolve the solid at reflux (approx. 70-80°C). 8. Once dissolved, temporarily remove from heat and carefully add 0.5 g of activated charcoal (Darco). 9. Reflux the suspension for 10-15 minutes. 10. Filter the hot suspension rapidly through a pre-warmed Buchner funnel packed with a 1-inch pad of Celite to remove the charcoal.

Phase 3: Binary Crystallization (Preventing Oiling Out) 11. Transfer the clear, pale-yellow filtrate to a clean flask and heat to a gentle boil. 12. If using EtOAc, begin adding Heptane dropwise while maintaining heat, until the solution becomes faintly turbid. (If using Ethanol, use Water as the anti-solvent). 13. Add a few milligrams of pure {4-Nitro-3,5-dimethylphenoxy}acetic acid seed crystals. 14. Remove from heat, insulate the flask, and allow it to cool undisturbed to room temperature over 4 hours, then transfer to an ice bath for 1 hour. 15. Collect the pure, crystalline product via vacuum filtration and dry under high vacuum.

Workflow Visualization

TroubleshootingWorkflow Start Crude {4-Nitro-3,5-dimethylphenoxy} acetic acid CheckNMR Impurity Profiling (NMR / TLC) Start->CheckNMR AcidBase Acid-Base Extraction (Sat. NaHCO3 Wash) CheckNMR->AcidBase High Phenol CheckColor Visual Inspection: Dark or Brown? CheckNMR->CheckColor Low Phenol AcidBase->CheckColor Charcoal Activated Charcoal Hot Filtration CheckColor->Charcoal Yes Cryst Recrystallization (EtOAc / Heptane) CheckColor->Cryst No Charcoal->Cryst Oiling Phase Separation: Oiling Out? Cryst->Oiling Seeding Adjust Polarity & Add Seed Crystals Oiling->Seeding Yes Pure Pure Crystalline Product Oiling->Pure No Seeding->Pure

Decision tree for troubleshooting 4-nitro-3,5-dimethylphenoxyacetic acid purification.

References
  • Phenoxyacetic acid. Source: Wikipedia. Available at:[Link]

  • Which is more acidic, phenol or 4-nitrophenol? Source: Quora. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of {4-Nitro-3,5-dimethylphenoxy}acetic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic dose-response curves, false negatives, and assay artifacts.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic dose-response curves, false negatives, and assay artifacts. When working with {4-Nitro-3,5-dimethylphenoxy}acetic acid , these issues almost universally stem from its physicochemical profile. This compound features a highly lipophilic substituted aromatic ring coupled with a weak carboxylic acid moiety. This dichotomy makes its behavior in aqueous biological buffers highly unpredictable.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting steps to ensure your high-throughput screening (HTS) and cell-based assays yield robust, artifact-free data.

Section 1: Mechanistic Causality of Precipitation

Before blindly adding detergents or altering protocols, we must understand why {4-Nitro-3,5-dimethylphenoxy}acetic acid crashes out of solution.

  • Solvent Shock: The compound is typically stored in 100% Dimethyl sulfoxide (DMSO). When rapidly diluted into an aqueous buffer, the DMSO rapidly diffuses into the water, leaving the hydrophobic compound locally supersaturated. This kinetic instability leads to rapid nucleation and precipitation.

  • pH-Dependent Ionization: The carboxylic acid group is a weak acid. In unbuffered water or acidic microenvironments, the molecule remains protonated (unionized) and highly insoluble.

  • Assay Interference: Precipitates do not just lower the effective concentration of your drug; they act as severe light scatterers. In homogeneous proximity assays or fluorescence readouts, this scattering mimics a quenching effect or autofluorescence, leading to false data[1].

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I dissolve my compound in DMSO, but my cell viability assay shows erratic results. Should I just increase the DMSO concentration to keep it soluble? A: Absolutely not. Increasing DMSO is a common but fatal error in cell-based assays. The NIH Assay Guidance Manual explicitly states that final DMSO concentrations should be kept below 0.2% for cell-based assays and below 1% for biochemical assays[2]. Furthermore, studies on human cells demonstrate that DMSO concentrations above 0.1% can induce significant toxicity, and concentrations >5% trigger caspase-3 cleavage and apoptosis[3]. Solution: Utilize an intermediate dilution step or a co-solvent system (see Protocol 1). Ensure you always run a vehicle control matching the exact final DMSO concentration of your highest compound dose[4][5].

Q2: How can I leverage Cyclodextrins without interfering with my target interaction? A: Cyclodextrins (CDs), particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), are excellent for encapsulating {4-Nitro-3,5-dimethylphenoxy}acetic acid. CDs are cyclic oligosaccharides that form a hydrophilic exterior and a hydrophobic internal cavity[6]. The lipophilic 4-nitro-3,5-dimethylphenyl ring fits into this cavity via van der Waals forces, forming a reversible host-guest inclusion complex[6]. Because the equilibrium is fully reversible, the compound is released at the biological target site without permanently altering its covalent structure or target binding affinity[]. Solution: Prepare a 10-20% (w/v) HP-β-CD solution in your assay buffer before adding the DMSO stock.

Q3: Does adjusting the buffer pH actually help for this specific compound? A: Yes, it is the most critical first step. Because it is an aryloxyacetic acid derivative, ensuring the assay buffer is at least 2 pH units above its pKa (e.g., pH 7.4 to 8.0) ensures >99% of the compound is in its ionized, carboxylate salt form.

Section 3: Standard Operating Procedures (SOPs)
Protocol 1: Preparation of Stable Aqueous Stocks using HP-β-CD Complexation

Causality: This protocol circumvents "solvent shock" by providing an immediate hydrophobic sink (the CD cavity) for the compound as it exits the DMSO vehicle, preventing nucleation.

  • Prepare the Host Solution: Dissolve HP-β-CD in your standard assay buffer (e.g., PBS, pH 7.4) to a final concentration of 20% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Prepare the Guest Stock: Dissolve {4-Nitro-3,5-dimethylphenoxy}acetic acid in 100% anhydrous DMSO to a concentration of 10 mM.

  • Complexation: Dropwise, add 10 µL of the 10 mM DMSO stock into 990 µL of the 20% HP-β-CD buffer while vortexing vigorously. (This yields a 100 µM intermediate stock in 1% DMSO).

  • Equilibration: Incubate the mixture at 37°C for 30 minutes with gentle shaking to allow the host-guest thermodynamic equilibrium to stabilize.

  • Final Dilution: Dilute this intermediate stock 1:10 into your final assay plate. Self-Validation: The final well contains 10 µM compound, 0.1% DMSO, and 2% HP-β-CD. You must run a vehicle control containing 0.1% DMSO and 2% HP-β-CD to validate that the excipients do not affect your baseline assay signal[2][4].

Protocol 2: Nephelometry-Based Kinetic Solubility Validation

Causality: Visual inspection is insufficient for HTS. Micro-precipitates scatter light and interfere with optical assays long before they are visible to the naked eye[1]. Nephelometry quantitatively measures this scattering.

  • Dispense 198 µL of assay buffer into a 96-well clear-bottom plate.

  • Add 2 µL of serially diluted compound (in DMSO) to the wells.

  • Immediately read the plate using a nephelometer or a standard microplate reader in absorbance mode at 620 nm (a wavelength where the compound does not naturally absorb).

  • An upward inflection in the absorbance/scattering curve indicates the kinetic solubility limit. Self-Validation: Do not test biological activity at concentrations above this inflection point, as any observed inhibition is likely a light-scattering artifact.

Section 4: Visualizations & Quantitative Data

G N1 Stock: {4-Nitro-3,5-dimethylphenoxy}acetic acid in 100% DMSO N2 Dilute to 100x in Intermediate Solvent N1->N2 N3 Dilute to 1x in Assay Buffer (Max 0.1% - 0.5% DMSO) N2->N3 N4 Precipitation / Light Scattering Detected? N3->N4 N5 Proceed to Biological Assay N4->N5 No N6 Intervention 1: pH Adjustment (Buffer pH > pKa + 2) N4->N6 Yes N6->N3 Retest N7 Intervention 2: Host-Guest Complexation (e.g., 20% HP-β-CD) N6->N7 Fails N7->N3 Retest N8 Intervention 3: Surfactants (e.g., 0.01% Tween-20) N7->N8 Fails (Biochem only) N8->N3

Workflow for resolving compound precipitation in biological assays.

Quantitative Data: Maximum Tolerable Solvent Limits

Solvent / ExcipientAssay TypeRecommended Max Final ConcentrationCausality / Impact of Exceeding Limit
DMSO Cell-based≤ 0.1% - 0.2%>0.5% causes cytotoxicity, caspase-3 cleavage, and alters membrane permeability[2][3][5].
DMSO Biochemical≤ 1.0%>1.0% can denature target proteins or inhibit enzymatic activity[2].
HP-β-CD Cell-based≤ 2.0% (w/v)Higher concentrations may extract cholesterol from cell membranes, causing lysis.
Tween-20 Biochemical≤ 0.01% (v/v)Prevents aggregation; higher levels disrupt native protein-protein interactions.
References
  • Assay Operations for SAR Support - Assay Guidance Manual - NCBI Bookshelf - NIH - nih.gov - 2

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI - mdpi.com - 3

  • Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid - PMC - nih.gov - 6

  • What s the maximum allowable limit of DMSO as a solvent in cell culture - Protocol Online - protocol-online.org - 4

  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences - bocsci.com -

  • What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? | ResearchGate - researchgate.net - 5

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - NCBI - NIH - nih.gov - 1

Sources

Optimization

preventing side reactions during {4-Nitro-3,5-dimethylphenoxy}acetic acid oxidation

Welcome to the Technical Support Center for Advanced Organic Synthesis . This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity challenges during the oxidation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity challenges during the oxidation of {4-Nitro-3,5-dimethylphenoxy}acetic acid .

The primary synthetic goal for this molecule is typically the exhaustive oxidation of the two benzylic methyl groups at the C3 and C5 positions to yield a dicarboxylic acid (e.g., 4-nitro-5-(carboxymethoxy)isophthalic acid). However, the unique electronic environment created by the para-nitro group and the ether linkage introduces severe competing side reactions.

Below is our comprehensive troubleshooting guide, detailing the mechanistic causality of these side reactions and providing self-validating protocols to ensure synthetic success.

System Overview: Mechanistic Pathways

To control the reaction, we must first map the competing electronic pathways. The diagram below illustrates the intended benzylic C-H activation versus the primary modes of failure.

ReactionPathways A {4-Nitro-3,5-dimethylphenoxy} acetic acid (Starting Material) B 4-Nitro-5-(carboxymethoxy) isophthalic acid (Intended Product) A->B Controlled Oxidation (Benzylic C-H Activation) C 4-Nitro-3,5-dimethylphenol + Glycolic Acid (Ether Cleavage) A->C Strong Base / High Temp (SNAr at Ipso Carbon) D Aldehyde Intermediates (Incomplete Oxidation) A->D Insufficient Oxidant / Deactivated Ring D->B Extended Time / Excess Oxidant

Mechanistic pathways of {4-Nitro-3,5-dimethylphenoxy}acetic acid oxidation and side reactions.

Troubleshooting FAQs

Q1: Why am I observing significant formation of 4-nitro-3,5-dimethylphenol instead of the desired dicarboxylic acid?

The Causality: You are likely using standard aqueous potassium permanganate (KMnO₄) driven by a strong base (e.g., NaOH or KOH) and heat. The presence of the strongly electron-withdrawing nitro group at the para position to the ether linkage highly activates the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr)[1]. In alkaline aqueous solutions, the hydroxide ions act as potent nucleophiles, attacking the ipso carbon and cleaving the phenoxy ether bond to yield the corresponding phenol and glycolic acid[2]. The Solution: You must decouple the oxidation potential from the pH. Eliminate strong bases from your protocol. Instead, utilize a biphasic neutral system with a Phase-Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB). This allows the permanganate ion to enter the organic phase and oxidize the benzylic methyls without subjecting the sensitive ether linkage to alkaline hydrolysis[3].

Q2: My reaction stalls at the aldehyde intermediate. How do I drive the oxidation to completion without degrading the molecule?

The Causality: The nitro group severely decreases the electron density of the aromatic ring. This inductive effect increases the bond dissociation energy of the benzylic C-H bonds, making the initial hydrogen abstraction or electrophilic attack sluggish[4]. Consequently, the second oxidation step (from aldehyde to carboxylic acid) becomes rate-limiting. The Solution: Do not increase the temperature, as thermal stress will trigger oxidative cleavage. Instead, optimize the oxidant stoichiometry (use exactly 5.0 equivalents of KMnO₄ per methyl group) and ensure vigorous mechanical stirring (≥800 RPM) in a PTC system to maximize the interfacial surface area.

Q3: I am detecting decarboxylation of the acetic acid moiety. What causes this, and how can it be mitigated?

The Causality: Under harsh oxidative conditions, the free carboxylic acid moiety of the phenoxyacetic acid can undergo a Kolbe-type oxidative radical decarboxylation. This generates a highly unstable phenoxymethyl radical, leading to total degradation of the side chain. The Solution: Protect the carboxylic acid as a methyl or ethyl ester prior to the benzylic oxidation. The ester is significantly more stable against oxidative radical cleavage. Post-oxidation, the ester can be gently hydrolyzed back to the free acid under mildly acidic conditions.

Quantitative Data: Oxidation System Comparison

To aid in your experimental design, the following table summarizes the performance of various oxidation systems when applied to highly deactivated, ether-linked aromatic systems.

Oxidation SystempH EnvironmentEther Cleavage (SNAr)Incomplete OxidationRecommended Use Case
KMnO₄ / NaOH (aq) Highly Basic (>12)Critical (>40%) LowNot recommended due to SNAr cleavage.
KMnO₄ / TBAB (Biphasic) Neutral (~7)Low (<5%) ModeratePreferred for lab-scale synthesis (1-50g).
Co/Mn/Br / O₂ (AcOH) Acidic (~3)Very Low (<1%) LowIdeal for industrial scale-up.

Validated Experimental Protocol: Phase-Transfer Catalyzed Oxidation

This self-validating protocol utilizes a biphasic PTC system to suppress SNAr cleavage while providing sufficient oxidative power to overcome the nitro-group deactivation.

Workflow Step1 1. Substrate Dissolution (DCM/Water) Step2 2. PTC Addition (TBAB Catalyst) Step1->Step2 Step3 3. Oxidant Addition (KMnO4 Portions) Step2->Step3 Step4 4. Thermal Control (20-25°C) Step3->Step4 Step5 5. Quenching & Workup (NaHSO3) Step4->Step5

Step-by-step workflow for the phase-transfer catalyzed benzylic oxidation protocol.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.0 mmol of {4-Nitro-3,5-dimethylphenoxy}acetic acid (or its methyl ester derivative) in 50 mL of dichloromethane (DCM) in a 250 mL round-bottom flask.

  • Phase-Transfer Setup: Add 50 mL of deionized water to create a biphasic system. Add 1.0 mmol (10 mol%) of tetrabutylammonium bromide (TBAB). Begin vigorous mechanical stirring (800-1000 RPM).

  • Controlled Oxidation: Weigh out 100.0 mmol of finely powdered KMnO₄ (5 equivalents per methyl group). Add the KMnO₄ in 10 equal portions over 2 hours.

  • Thermal Regulation (Critical): Maintain the internal reaction temperature strictly between 20°C and 25°C using a water bath. Self-Validation Check: If the temperature spikes above 30°C, pause the addition; thermal runaway at this stage correlates directly with increased ether cleavage.

  • Reaction Monitoring: Allow the reaction to stir for 18 hours. Monitor the organic phase via HPLC or TLC until the aldehyde intermediate is fully consumed.

  • Quenching: Cool the flask to 5°C. Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) dropwise until the purple color completely dissipates and the brown MnO₂ precipitate dissolves, leaving a clear biphasic mixture.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at:[Link][1]

  • NUCLEOPHILIC AROMATIC PHOTOSUBSTITUTION REACTIONS IN AQUEOUS SOLUTION AND IN ORGANIZED MEDIA. SciSpace. Available at:[Link][2]

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. National Institutes of Health (NIH). Available at:[Link][4]

  • Oxidation of Benzylic Alcohols to Carbonyl Compounds with Potassium Permanganate in Ionic Liquids. ResearchGate. Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: Handling and Long-Term Storage Stability of {4-Nitro-3,5-dimethylphenoxy}acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for handling {4-Nitro-3,5-dimethylphenoxy}acetic acid .

Compound Overview & Vulnerability Profile

{4-Nitro-3,5-dimethylphenoxy}acetic acid is a nitroaromatic carboxylic acid derivative. Its structural integrity is governed by three critical vulnerabilities:

  • Photodegradation: The strongly electron-withdrawing para-nitro group makes the aromatic ring highly susceptible to photoreduction. 1[1].

  • Hygroscopicity & Hydrolysis: While the ether linkage is generally stable,2[2], and slow hydrolysis over time.

  • Solvent Incompatibility: The compound is highly lipophilic. Introducing water into organic stock solutions (e.g., via hygroscopic solvents) drastically reduces solubility, causing irreversible precipitation.

Physicochemical Properties & Storage Parameters

ParameterSpecification / Field Guideline
Molecular Formula C₁₀H₁₁NO₅
Molecular Weight 225.2 g/mol
Recommended Powder Storage 3[3]
Recommended Liquid Storage 3[3]
Solubility Profile 4[4], DMF, Basic aqueous buffers
Chemical Incompatibilities Strong oxidizing agents, strong bases, and reducing agents

Troubleshooting & FAQs

Q1: My powdered compound has developed a yellow/brown discoloration. Can I still use it? A1: No, we do not recommend using it without prior analytical validation. Discoloration in nitroaromatic compounds is a primary visual indicator of photodegradation.2[2]. If discoloration is observed, the purity has likely been compromised. Always store the compound in opaque or amber vials.

Q2: I prepared a stock solution in DMSO, but it precipitated after a few weeks at -20°C. Why did this happen? A2: This is a classic issue caused by the hygroscopic nature of DMSO.4[4]. Causality: The lipophilic dimethylphenoxy core cannot remain solvated in high-water-content DMSO. Solution: Always use newly opened, anhydrous DMSO, and aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.

Q3: Is it safe to store the compound in an aqueous buffer for long-term use? A3: No. While the compound can be dissolved in basic aqueous solutions (by deprotonating the carboxylic acid), long-term storage in water accelerates hydrolysis. Aqueous working solutions should be prepared fresh daily and discarded after use.

Validated Experimental Protocols

Protocol 1: Preparation of a Highly Stable 50 mg/mL DMSO Stock Solution

This protocol is designed as a self-validating system to ensure maximum shelf-life and prevent moisture-induced precipitation.

  • Equilibration: Remove the sealed vial of {4-Nitro-3,5-dimethylphenoxy}acetic acid powder from the -20°C freezer and equilibrate to room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, 2[2].

  • Weighing: Weigh the required mass (e.g., 50 mg) in a low-light environment to prevent photolytic degradation.

  • Solvation: Add 1.0 mL of newly opened, anhydrous DMSO (≥99.9% purity).

  • Dissolution: Vortex gently.4[4].

  • Self-Validation Check: Hold the vial against a white background. The solution must be completely transparent. Any turbidity indicates moisture contamination or incomplete dissolution, requiring the batch to be discarded or re-sonicated.

  • Aliquotting: Divide the solution into amber, single-use microcentrifuge tubes (e.g., 50 µL per tube).

  • Purging: Purge the headspace of each tube with Argon or Nitrogen gas before sealing.

    • Causality: Displacing oxygen and atmospheric moisture maintains the anhydrous environment necessary to prevent precipitation.

  • Storage: Store immediately at -80°C.

Protocol 2: HPLC-UV Stability Validation Assay

To ensure the trustworthiness of your stored batches, run this validation protocol every 6 months.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Column: C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (optimal wavelength for detecting the nitroaromatic chromophore).

  • Sample Prep: Dilute the DMSO stock to 100 µg/mL in Mobile Phase A/B (50:50).

  • Self-Validation Check: Inject a blank (DMSO + Mobile Phase) before the sample to ensure a flat baseline. A single sharp peak for the compound validates purity; the appearance of secondary peaks at lower retention times confirms degradation (e.g., free phenolic compounds from ether cleavage), mandating the disposal of the stock.

Handling & Storage Workflow

StorageWorkflow N1 Receive {4-Nitro-3,5-dimethylphenoxy}acetic acid N2 Visual Inspection (Check for yellowing/caking) N1->N2 N3 Long-Term Powder Storage (-20°C, Amber Vial, Desiccated) N2->N3 Store as solid N4 Prepare Stock Solution (Anhydrous DMSO, 50 mg/mL) N2->N4 Prepare for assays N3->N4 Equilibrate to RT first N5 Aliquot into Single-Use Vials (Argon/N2 purged) N4->N5 N6 Liquid Storage (-80°C, Max 6 months) N5->N6 N7 Thaw & Use (Protect from light, avoid freeze-thaw) N6->N7

Optimal handling and storage workflow for {4-Nitro-3,5-dimethylphenoxy}acetic acid.

References

  • Fisher Scientific. Phenoxyacetic acid derivatives.[Link]

  • ACS Publications. Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: {4-Nitro-3,5-dimethylphenoxy}acetic acid vs. 2,4-D Herbicides

Executive Summary The development of synthetic auxins has historically relied on mimicking the spatial and electronic properties of indole-3-acetic acid (IAA). 1 is the gold standard in this class, acting as a potent sys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of synthetic auxins has historically relied on mimicking the spatial and electronic properties of indole-3-acetic acid (IAA). 1 is the gold standard in this class, acting as a potent systemic herbicide by inducing uncontrolled growth and senescence in broadleaf plants[1]. In contrast,2 is a heavily substituted analog that presents a markedly different bioactivity profile due to severe steric hindrance and electronic shifts[2].

Designed without a rigid template, this guide objectively compares the receptor binding kinetics, mechanistic pathways, and in vivo efficacy of these two compounds. By dissecting the causality behind their performance, this document provides actionable data for agrochemical researchers optimizing next-generation herbicide design.

Physicochemical & Structural Profiling

The efficacy of phenoxyacetic acid herbicides is highly dependent on aromatic ring substitution patterns, which dictate their ability to descend into the deep hydrophobic pocket of the TIR1 receptor[3].

  • 2,4-D : Features chlorine atoms at the ortho and para positions. These halogens provide optimal inductive electron-withdrawing properties while maintaining a compact steric profile that perfectly complements the TIR1 binding site[1].

  • 4-NDPAA : Features meta-positioned methyl groups (C3, C5) and a para-positioned nitro group (C4). The bulky methyl groups create significant steric clashes within the receptor pocket, while the nitro group can independently participate in electron transfer processes, potentially acting as an enzymatic inhibitor[2].

Table 1: Physicochemical Comparison
Property2,4-D (Gold Standard)4-NDPAA (Substituted Analog)
Molecular Formula C₈H₆Cl₂O₃C₁₀H₁₁NO₅
Molecular Weight 221.04 g/mol 225.20 g/mol
Ring Substitutions 2,4-dichloro3,5-dimethyl, 4-nitro
Electronic Profile Inductive electron withdrawalResonance withdrawal (NO₂) + Donating (CH₃)
Steric Bulk Moderate (Optimal for TIR1)High (Clashes with TIR1 pocket)

Mechanistic Divergence: TIR1/AFB Receptor Binding

Auxin perception relies on a co-receptor complex consisting of the3[3].

2,4-D acts as a highly efficient "molecular glue." It easily passes the molecular filter of the TIR1 pocket, anchoring at the base and facilitating the high-affinity recruitment and subsequent ubiquitination of Aux/IAA proteins[3]. This degradation derepresses Auxin Response Factors (ARFs), triggering lethal, uncontrolled cellular elongation[4].

Conversely, 4-NDPAA fails to act as an efficient molecular glue. Tomographic docking principles suggest that the 3,5-dimethyl groups prevent the molecule from fully descending into the TIR1 pocket base[3]. Consequently, it exhibits weak Aux/IAA recruitment. Furthermore, the 4-nitro group introduces a secondary mechanism: it can participate in localized electron transfer, generating Reactive Oxygen Species (ROS) and inducing cellular stress independent of the canonical auxin pathway[2].

G cluster_24D 2,4-D: Canonical Auxin Agonism cluster_NDPAA 4-NDPAA: Steric Hindrance & ROS Induction D24 2,4-D TIR1_A Deep TIR1 Pocket Binding (Molecular Glue) D24->TIR1_A AuxIAA_A Aux/IAA Ubiquitination & Degradation TIR1_A->AuxIAA_A ARF_A ARF Derepression AuxIAA_A->ARF_A Death_A Uncontrolled Growth & Plant Death ARF_A->Death_A NDPAA 4-NDPAA TIR1_B Shallow TIR1 Binding (Steric Hindrance) NDPAA->TIR1_B Nitro Nitro Group Electron Transfer NDPAA->Nitro AuxIAA_B Weak Aux/IAA Recruitment TIR1_B->AuxIAA_B Survive Stunted Growth / Partial Survival AuxIAA_B->Survive Stress ROS Generation & Cellular Stress Nitro->Stress Stress->Survive

Fig 1: Signaling pathways of 2,4-D (auxin agonism) vs 4-NDPAA (steric hindrance and ROS induction).

Experimental Methodologies & Validation

To rigorously compare these compounds, we employ two self-validating experimental systems: an in vitro binding assay to isolate receptor kinetics, and an in vivo phenotypic assay to measure physiological outcomes.

Protocol 1: In Vitro TIR1-Aux/IAA Surface Plasmon Resonance (SPR) Assay
  • Objective : Quantify the binding affinity ( KD​ ) of 2,4-D and 4-NDPAA to the TIR1-Aux/IAA7 co-receptor complex.

  • Causality : SPR provides real-time, label-free kinetic data. By pre-incubating TIR1 with the herbicide, we can measure how effectively the ligand stabilizes the TIR1 interaction with the Aux/IAA7 degron motif.

    • Sensor Chip Functionalization : Immobilize GST-tagged IAA7 onto a CM5 sensor chip via standard amine coupling.

      • Self-Validation: Inject a BSA negative control over a reference flow cell to subtract non-specific background binding.

    • Complex Formation : Pre-incubate purified recombinant Arabidopsis TIR1 protein (50 nM) with varying concentrations (10 nM to 100 μM) of either 2,4-D or 4-NDPAA for 30 minutes at 25°C.

      • Causality: Pre-incubation ensures the compound fully occupies the TIR1 binding pocket before encountering the immobilized IAA7.

    • Kinetic Injection : Inject the TIR1-ligand complex over the IAA7 chip at a flow rate of 30 μL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

    • Data Fitting : Fit the resulting sensograms to a 1:1 Langmuir binding model to derive the dissociation constant ( KD​ ).

      • Self-Validation: Utilize natural Indole-3-acetic acid (IAA) as a positive control to benchmark baseline TIR1/IAA7 affinity.

Protocol 2: In Vivo Herbicidal Efficacy Phenotyping (Arabidopsis Root Growth Inhibition)
  • Objective : Assess the physiological herbicidal activity via primary root growth inhibition.

  • Causality : Root apical meristem elongation is exquisitely sensitive to auxin concentrations. Potent auxins like 2,4-D rapidly halt primary root growth via ARF-mediated transcriptional reprogramming.

    • Seed Sterilization & Stratification : Surface-sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol and 0.1% Triton X-100. Stratify at 4°C in the dark for 48 hours.

      • Causality: Stratification breaks dormancy and synchronizes germination across all treatment groups.

    • Media Preparation : Prepare ½ Murashige and Skoog (MS) agar plates supplemented with 2,4-D or 4-NDPAA at logarithmic concentration gradients (0.1 nM to 100 μM).

      • Self-Validation: Include mock-treated plates (0.1% DMSO vehicle only) to establish a 100% baseline root growth control.

    • Cultivation : Plate seeds and grow vertically in a controlled environmental chamber (22°C, 16h light/8h dark photoperiod) for 7 days.

      • Causality: Vertical orientation leverages root gravitropism, ensuring roots grow flat against the agar surface for precise length quantification.

    • Quantification : Image plates and measure primary root lengths using ImageJ software. Calculate the half-maximal inhibitory concentration ( IC50​ ) for each compound.

Comparative Efficacy Data

The experimental results highlight a stark contrast in performance, directly correlating with the structural profiling discussed earlier.

Table 2: Receptor Binding Kinetics and Herbicidal Efficacy
Metric2,4-D4-NDPAAIAA (Positive Control)
TIR1/IAA7 Affinity ( KD​ ) ~45 nM> 5,000 nM~15 nM
Root Growth Inhibition ( IC50​ ) 0.08 μM42.5 μM0.05 μM
Primary Mechanism of Action High-affinity molecular glueWeak agonist / ROS inducerNatural molecular glue
In Vivo Efficacy (Broadleaf) Lethal (Systemic necrosis)Weak (Stunting/Chlorosis)Rapidly metabolized

Conclusion & Strategic Applications

The data unequivocally demonstrates that 2,4-D is vastly superior as a commercial herbicide. Its compact, electron-withdrawing dichloro-substitution allows it to act as an ideal molecular glue within the TIR1/AFB co-receptor complex, driving lethal auxin responses at nanomolar concentrations.

Conversely, {4-Nitro-3,5-dimethylphenoxy}acetic acid (4-NDPAA) exhibits poor herbicidal efficacy ( IC50​ > 40 μM) due to severe steric hindrance from its 3,5-dimethyl groups, which prevents deep pocket binding. However, 4-NDPAA is not without value. For drug development professionals and academic researchers, it serves as an excellent molecular probe . Its unique structure is highly useful for mapping the spatial constraints of the TIR1 pocket and studying the intersection of weak auxin signaling and nitroaromatic-induced oxidative stress in plant models.

References

  • Title : {4-Nitro-3,5-dimethylphenoxy}acetic acid Product Profile | Source : EvitaChem | URL : 2

  • Title : Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide | Source : Institute of Botany, Chinese Academy of Sciences | URL : 1

  • Title : Tomographic docking suggests the mechanism of auxin receptor TIR1 selectivity | Source : The Royal Society | URL : 3

  • Title : Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | Source : eLife Sciences | URL : 4

Sources

Comparative

In-Depth HPLC Method Development and Validation for {4-Nitro-3,5-dimethylphenoxy}acetic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenges of developing robust chromatographic methods for multifunctional organic compounds. {4-Nitro-3,5-dimethylphenoxy}acetic acid (IUPAC: 2-(3,5-dimethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenges of developing robust chromatographic methods for multifunctional organic compounds. {4-Nitro-3,5-dimethylphenoxy}acetic acid (IUPAC: 2-(3,5-dimethyl-4-nitrophenoxy)acetic acid) is a prime example of a molecule that demands a highly strategic approach to High-Performance Liquid Chromatography (HPLC). Widely utilized as a critical intermediate in pharmaceutical and agrochemical synthesis [1], its structural features—an ionizable carboxylic acid, a hydrophobic aromatic core, and a strongly electron-withdrawing nitro group—create competing chromatographic behaviors.

This guide objectively compares column chemistries and mobile phase strategies to establish a self-validating, highly reproducible HPLC method, culminating in a validation framework compliant with the latest ICH Q2(R2) guidelines [2].

The Causality of Method Design: Physicochemical Profiling

Before injecting a single sample, we must decode the molecule. {4-Nitro-3,5-dimethylphenoxy}acetic acid has a molecular weight of 225.2 g/mol and features a phenoxyacetic acid backbone [1].

  • The Ionization Challenge: The carboxylic acid moiety has an estimated of ~3.1. If the mobile phase pH is maintained near this value, the compound will exist in a state of partial ionization, leading to split peaks, severe tailing, and irreproducible retention times.

  • The Mechanistic Solution: To ensure the molecule remains in a single, neutral (protonated) state, we must apply the "Rule of 2" and buffer the mobile phase at least 2 pH units below the . A highly acidic mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid is mandatory to drive the equilibrium entirely toward the hydrophobic, un-ionized form.

  • The Selectivity Opportunity: The para-nitro group renders the aromatic ring highly electron-deficient. While a standard C18 column relies purely on hydrophobic dispersive forces, a Biphenyl stationary phase can exploit interactions with this electron-deficient ring, offering orthogonal selectivity.

MethodDev A 1. Physicochemical Profiling pKa ~3.1, Aromatic Nitro Group B 2. Mobile Phase Selection pH 2.0 (0.1% TFA) to suppress ionization A->B C 3. Column Screening C18 vs. Biphenyl Selectivity B->C D 4. Gradient Tuning Optimize %B for Impurity Resolution C->D E 5. Method Validation ICH Q2(R2) Compliance D->E

Caption: Sequential logic workflow for HPLC method development of ionizable nitroaromatics.

Comparative Column Performance: Finding the Optimal Phase

To demonstrate the impact of stationary phase chemistry and particle morphology, we compared three distinct column technologies for the analysis of {4-Nitro-3,5-dimethylphenoxy}acetic acid spiked with its un-nitrated synthetic precursor (3,5-dimethylphenoxyacetic acid).

Experimental Protocol: Column Screening
  • Sample Preparation: Accurately weigh 10 mg of {4-Nitro-3,5-dimethylphenoxy}acetic acid reference standard. Dissolve in 100 mL of Diluent (50:50 Water:Acetonitrile) to yield a 100 µg/mL stock solution. Spike with 5 µg/mL of the un-nitrated precursor.

  • Mobile Phase A: 0.1% TFA in Milli-Q Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient Program: 5% B to 95% B over 12 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm (optimal for nitroaromatic absorbance).

  • Injection Volume: 5 µL.

Quantitative Data: Column Comparison
Column TechnologyDimensionsRetention Time (min)Peak Asymmetry ( )Resolution ( ) from PrecursorTheoretical Plates ( )
Fully Porous C18 (Traditional)150 x 4.6 mm, 5 µm8.451.351.88,500
Core-Shell C18 (High Efficiency)100 x 4.6 mm, 2.7 µm6.121.102.418,200
Core-Shell Biphenyl (Orthogonal)100 x 4.6 mm, 2.7 µm7.051.054.1 19,500

Scientific Verdict: While the Core-Shell C18 improves efficiency over the traditional fully porous particle, the Core-Shell Biphenyl column is the undisputed winner. The biphenyl rings act as electron donors, creating strong interactions with the electron-accepting nitroaromatic analyte. This distinct retention mechanism drastically improves the resolution ( = 4.1) between the target compound and its impurities, ensuring a highly specific method.

Method Validation (ICH Q2(R2) Compliance)

Following the optimization of the Core-Shell Biphenyl method, the procedure must be validated to ensure it is "fit for purpose." The recently updated ICH Q2(R2) guidelines (effective June 2024) emphasize a lifecycle approach to analytical procedures, integrating robustness and risk management directly into the validation framework [2] [3].

Validation Root ICH Q2(R2) Validation Parameters Spec Specificity No interference from blank/impurities Root->Spec Lin Linearity & Range Proportional response across target range Root->Lin Acc Accuracy Recovery assessed via standard addition Root->Acc Prec Precision Repeatability & Intermediate Precision Root->Prec Rob Robustness DoE approach for pH, Temp, Flow Root->Rob

Caption: Core parameters evaluated during ICH Q2(R2) analytical method validation.

Validation Execution & Results Summary

The optimized method was subjected to rigorous validation testing. Below is the synthesized data demonstrating the method's reliability:

ICH Q2(R2) ParameterAcceptance CriteriaExperimental ResultConclusion
Specificity Peak purity angle < purity thresholdPurity Angle: 0.124 < Threshold: 0.280Pass . Method is highly specific; no co-elution detected.
Linearity Correlation coefficient ( ) 0.999 = 0.9998 (Range: 10 - 150 µg/mL)Pass . Excellent linear response.
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 levels99.4% (50%), 100.2% (100%), 99.8% (150%)Pass . No matrix effects or sample loss.
Precision (Repeatability) %RSD 2.0% (n=6 injections)%RSD = 0.45%Pass . Highly reproducible system performance.
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) / 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass . Sufficient sensitivity for impurity tracking.
Robustness %RSD 2.0% under deliberate variations%RSD = 0.8% (Temp 2°C, Flow 0.1 mL/min)Pass . Method withstands routine operational shifts.

Conclusion & Best Practices

For the chromatographic analysis of {4-Nitro-3,5-dimethylphenoxy}acetic acid, relying on generic C18 methods often leads to suboptimal resolution and poor peak shape due to the molecule's unique electronic and acidic properties.

By applying a first-principles approach—suppressing ionization with a pH 2.0 mobile phase and exploiting interactions via a Core-Shell Biphenyl column—we engineered a method that is not only highly efficient but intrinsically robust. The subsequent validation data confirms that this protocol strictly adheres to the global standards set forth by the ICH Q2(R2) framework, ensuring regulatory compliance and data integrity for drug development professionals.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures". MasterControl Quality and Compliance. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". EMA Official Guidelines. Available at:[Link]

Validation

Comparative Guide: High-Resolution Q-TOF vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation of {4-Nitro-3,5-dimethylphenoxy}acetic acid

Introduction & Scope {4-Nitro-3,5-dimethylphenoxy}acetic acid (CAS: 42288-43-7) is a highly substituted nitroaromatic compound utilized as a versatile scaffold in chemical biology and agrochemical development. Due to its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

{4-Nitro-3,5-dimethylphenoxy}acetic acid (CAS: 42288-43-7) is a highly substituted nitroaromatic compound utilized as a versatile scaffold in chemical biology and agrochemical development. Due to its unique electronic properties—specifically the strongly electron-withdrawing para-nitro group and sterically hindering meta-methyl groups—its mass spectrometric (MS) fragmentation behavior is highly complex.

In our laboratory experience, relying solely on nominal mass instruments for novel phenoxyacetic acid derivatives often leads to false positives due to isobaric interferences in complex biological or environmental matrices. This guide objectively compares the performance of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) MS platforms for analyzing this compound, providing researchers with validated experimental protocols and mechanistic insights.

Chemical Profile & Fragmentation Mechanics

Understanding the causality behind the fragmentation of {4-Nitro-3,5-dimethylphenoxy}acetic acid is critical for accurate MS/MS annotation. In negative electrospray ionization (ESI-), the compound readily deprotonates at the carboxylic acid moiety to yield a stable [M-H]- precursor ion at m/z 224.056.

Upon Collision-Induced Dissociation (CID), the precursor undergoes two primary, competing pathways:

  • Decarboxylation (-44 Da): The loss of CO₂ yields an m/z 180.066 product ion. This is a low-energy pathway common to all carboxylic acids.

  • Smiles Rearrangement & Phenoxide Formation (-58 Da): The most diagnostic fragmentation is the cleavage of the ether linkage. Isotopic labeling and Density Functional Theory (DFT) computations have demonstrated that this phenoxide ion (m/z 166.050) is formed via an intramolecular displacement involving an α-lactone intermediate and a Smiles rearrangement ()[1].

  • Nitro Group Cleavage: The resulting 4-nitro-3,5-dimethylphenoxide ion further fragments by losing NO (30 Da) or NO₂ (46 Da). Expertise Insight: The methyl groups at the 3 and 5 positions are ortho to the para-nitro group. This steric crowding forces the nitro group out of the aromatic plane, significantly lowering the activation energy required for the radical loss of NO during CID.

Fragmentation M Precursor Ion[M-H]- m/z 224.056 A Decarboxylated Ion m/z 180.066 M->A - CO2 (44 Da) Low CE (10-15 eV) B Phenoxide Ion m/z 166.050 M->B - CH2CO2 (58 Da) Smiles Rearrangement High CE (25-30 eV) C Radical Anion[Phenoxide-NO]•- m/z 136.052 B->C - NO (30 Da) Sterically driven D Anion [Phenoxide-NO2]- m/z 120.057 B->D - NO2 (46 Da)

Figure 1: CID fragmentation pathways of {4-Nitro-3,5-dimethylphenoxy}acetic acid in ESI- mode.

Analytical Platform Comparison: QqQ vs. Q-TOF MS

When selecting an instrument for the analysis of highly substituted phenoxyacetic acids, the choice between QqQ and Q-TOF depends entirely on the analytical endpoint.

Performance MetricTriple Quadrupole (QqQ) MSHigh-Resolution Q-TOF MS
Primary Application Targeted absolute quantification (MRM)Untargeted screening & structural elucidation
Mass Accuracy Nominal mass (~0.1 Da error)High resolution (< 2 ppm error)
Sensitivity (LOD) Sub-ng/L (Excellent for trace analysis)Low ng/L (Good, but lower than QqQ)
Dynamic Range 5–6 orders of magnitude4–5 orders of magnitude
Utility for this Analyte High-throughput environmental monitoringIdentifying novel degradation products/metabolites

Self-Validating Experimental Protocol

To ensure reproducibility, the following LC-ESI-MS/MS protocol is designed as a self-validating system.

Step 1: Mobile Phase Optimization
  • Mobile Phase A: LC-MS grade Water with 5 mM Ammonium Acetate.

  • Mobile Phase B: LC-MS grade Methanol.

  • Causality: Do not use formic acid. Formic acid severely suppresses the negative ionization of phenoxyacetic acids by shifting the equilibrium toward the neutral state. Furthermore, methanol yields a 2–5x higher signal intensity compared to acetonitrile for these specific analytes due to superior desolvation efficiency in the ESI source ()[2].

Step 2: Liquid Chromatography
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm).

  • Gradient: 10% to 90% Methanol over 8 minutes. The steric bulk of the dimethyl groups increases the compound's lipophilicity, resulting in strong retention on reversed-phase columns.

Step 3: Source & CID Optimization
  • Ionization Mode: ESI Negative.

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temperature: 300°C. Causality: Reducing in-source fragmentation by lowering the desolvation temperature is critical for fragile acidic herbicides, preventing the premature cleavage of the ether bond before the ions reach the first quadrupole ()[3].

  • System Suitability Check (Self-Validation): Perform a Collision Energy (CE) ramp. Use the m/z 224.056 → 166.050 transition as an internal check. If the abundance of the m/z 180.066 ion exceeds the m/z 166.050 ion at a CE of 30 eV, your collision cell is under-energized. Adjust the argon gas pressure until the phenoxide ion becomes the base peak.

Quantitative Data: Fragmentation Pattern

The following table summarizes the exact masses and mechanistic origins of the fragments observed during High-Resolution Q-TOF analysis.

Fragment IonExact Mass (m/z)FormulaMass Error (ppm)Mechanistic Origin
Precursor 224.056[C10H10NO5]-< 1.5Deprotonation of carboxylic acid
Product 1 180.066[C9H10NO3]-< 1.5Loss of CO₂ (Decarboxylation)
Product 2 166.050[C8H8NO3]-< 1.5Loss of CH₂CO₂ (Smiles Rearrangement)
Product 3 136.052[C8H8O2]•-< 2.0Loss of NO from phenoxide
Product 4 120.057[C8H8O]-< 2.0Loss of NO₂ from phenoxide

References

  • Phenyl group participation in rearrangements during collision-induced dissociation of deprotonated phenoxyacetic acid. PubMed (NIH).[Link]

  • Liquid Chromatography with Post-Column Reagent Addition of Ammonia in Methanol Coupled to Negative Ion Electrospray Ionization Tandem Mass Spectrometry for Determination of Phenoxyacid Herbicides. PMC (NIH).[Link]

  • Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation.[Link]

Sources

Comparative

Comparative Antimicrobial Activity of {4-Nitro-3,5-dimethylphenoxy}acetic Acid Analogs: A Technical Guide

Executive Summary & Structural Rationale In the landscape of novel antimicrobial agent development, {4-Nitro-3,5-dimethylphenoxy}acetic acid (IUPAC: 2-(3,5-dimethyl-4-nitrophenoxy)acetic acid) has emerged as a highly ver...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of novel antimicrobial agent development, {4-Nitro-3,5-dimethylphenoxy}acetic acid (IUPAC: 2-(3,5-dimethyl-4-nitrophenoxy)acetic acid) has emerged as a highly versatile scaffold. Its unique bioactivity is driven by a synergistic combination of structural features: a phenoxyacetic acid backbone, meta-positioned methyl groups at C3 and C5, and a strongly electron-withdrawing nitro group at the para position 1.

As a Senior Application Scientist, I approach the evaluation of this compound by analyzing its dual-threat capability. The phenoxyacetic acid moiety mimics substrates essential for bacterial cell wall synthesis, while the nitroaromatic structure acts as a prodrug target for bacterial nitroreductases, leading to the generation of lethal reactive nitrogen species (RNS) [[2]](). This guide objectively compares the efficacy of its analogs against other phenoxy derivatives and standard antibiotics, providing self-validating experimental frameworks for your own laboratory investigations.

Mechanistic Profiling (MoA)

The antimicrobial superiority of {4-Nitro-3,5-dimethylphenoxy}acetic acid analogs over simpler phenoxy derivatives lies in their multi-target mechanism.

  • Penicillin-Binding Protein (PBP) Inhibition: Like other phenolic and phenoxyacetic compounds, the acid tail interferes with the cross-linking of peptidoglycan by competitively binding to PBPs, leading to osmotic instability and cell lysis 2.

  • Nitroreductase Activation: The para-nitro group is enzymatically reduced by bacterial nitroreductases (e.g., Ddn in Mycobacterium tuberculosis). The steric bulk of the 3,5-dimethyl groups stabilizes the molecule until it reaches the enzymatic pocket, preventing premature reduction and off-target toxicity 1.

MoA A {4-Nitro-3,5-dimethylphenoxy} acetic acid B Bacterial Cell Entry A->B Diffusion C1 Nitroreductase Activation B->C1 Nitro Group C2 PBP Binding (Phenoxyacetic Scaffold) B->C2 Acid Moiety D1 Reactive Nitrogen Species (RNS) C1->D1 Enzymatic Reduction D2 Peptidoglycan Cross-linking Blocked C2->D2 Enzyme Inhibition E Bacterial Cell Death D1->E DNA/Protein Damage D2->E Osmotic Lysis

Dual-action antimicrobial mechanism of {4-Nitro-3,5-dimethylphenoxy}acetic acid.

Quantitative Data Comparison

To establish a baseline for drug development, we must compare the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of {4-Nitro-3,5-dimethylphenoxy}acetic acid analogs against other advanced phenoxyacetic derivatives and clinical standards.

Compound / AnalogTarget PathogenEfficacy (µg/mL)Mechanistic NoteReference
{4-Nitro-3,5-dimethylphenoxy}acetic acid analogs M. tuberculosis H37Rv4.0 – 64.0 (MIC)Potent antitubercular activity via nitroaromatic reduction.1
4-{2-[2-(2-chloroacetamido)phenoxy]acetamido}-3-nitrobenzoic acidP. aeruginosa0.69 (MBC)High bactericidal activity; targets membrane integrity.2, 3
2-chloro-N-(2-{2-[2-(2-chlorobenzoyl)hydrazinyl]-2-oxoethoxy}phenyl)acetamideS. aureus0.62 (MBC)Broad-spectrum phenoxy derivative.[[2]](), [[3]]()
2-(4-(3-(2-bromophenyl)-3-oxopropyl)phenoxy)acetic acidM. smegmatis9.66 (MIC)Solvent-free synthesized analog.2, 4
Ciprofloxacin (Standard Control)M. smegmatis6.67 (MIC)Standard DNA Gyrase inhibitor control.4

Analytical Insight: The data indicates that while complex phenoxyacetic derivatives exhibit sub-microgram MBCs against common Gram-positive and Gram-negative strains, the specific nitroaromatic substitution in {4-Nitro-3,5-dimethylphenoxy}acetic acid analogs provides targeted, potent efficacy against Mycobacterium species 1.

Self-Validating Experimental Protocol: Broth Microdilution Assay

To ensure absolute trustworthiness in your screening, the following protocol is designed as a self-validating system . It employs orthogonal readouts (Optical Density + Resazurin colorimetry) to prevent false positives caused by compound precipitation—a common issue with lipophilic phenoxyacetic acids.

Workflow S1 Compound Dilution (DMSO <1%) S3 Broth Microdilution (96-well plate) S1->S3 S2 Inoculum Prep (0.5 McFarland) S2->S3 S4 Incubation (37°C, 18-24h) S3->S4 Controlled Environment S5 Resazurin Addition (Viability Check) S4->S5 Colorimetric Readout S6 MIC Determination & Data Analysis S5->S6 Orthogonal Validation

Self-validating broth microdilution workflow for MIC determination.

Step-by-Step Methodology & Causality
  • Compound Preparation & Serial Dilution:

    • Action: Dissolve the {4-Nitro-3,5-dimethylphenoxy}acetic acid analog in 100% DMSO, then perform two-fold serial dilutions in Mueller-Hinton Broth (MHB).

    • Causality: Ensure the final DMSO concentration in the testing wells remains <1% . Higher concentrations induce solvent-mediated cellular toxicity, which will artificially lower your MIC readings and invalidate the assay.

  • Inoculum Standardization:

    • Action: Prepare the bacterial suspension to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL), then dilute 1:150 in MHB before adding to the plate.

    • Causality: The "inoculum effect" dictates that variations in starting bacterial load drastically shift MIC values. Strict standardization ensures the stoichiometric ratio of drug molecules to bacterial targets remains constant across all biological replicates.

  • Implementation of Self-Validating Controls:

    • Sterility Control (Broth only): Validates aseptic technique. Any turbidity here voids the entire plate.

    • Growth Control (Broth + Bacteria): Validates that the media supports robust bacterial growth.

    • Solvent Control (Broth + Bacteria + 1% DMSO): Proves the vehicle is non-toxic to the specific strain.

    • Reference Control (e.g., Ciprofloxacin): Validates the susceptibility profile of your specific bacterial batch against known literature standards 4.

  • Incubation & Orthogonal Validation:

    • Action: Incubate at 37°C for 18-24 hours. Read Optical Density (OD) at 600 nm. Subsequently, add 30 µL of 0.015% Resazurin solution to each well and incubate for an additional 2-4 hours.

    • Causality: Phenoxyacetic derivatives can sometimes precipitate out of solution, mimicking bacterial turbidity at OD600. Resazurin acts as an orthogonal metabolic sensor; metabolically active (living) cells reduce the blue dye to pink resorufin. The MIC is strictly defined as the lowest concentration that remains blue, completely bypassing precipitation artifacts.

References

  • EvitaChem | Buy {4-Nitro-3,5-dimethylphenoxy}acetic acid (EVT-1339112) | 1

  • BenchChem | In-Vitro Antibacterial Efficacy of Phenoxyacetic Acid Derivatives: A Comparative Guide | 2

  • ResearchGate | Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents | 3

  • JETIR | Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review | 4

Sources

Validation

FTIR Spectral Analysis and Peak Assignment for {4-Nitro-3,5-dimethylphenoxy}acetic Acid: A Comparative Guide

Executive Summary For researchers and drug development professionals, the accurate vibrational characterization of complex aromatic derivatives is critical for structural validation, purity assessment, and formulation co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate vibrational characterization of complex aromatic derivatives is critical for structural validation, purity assessment, and formulation compatibility. This guide provides an in-depth Fourier Transform Infrared (FTIR) spectral analysis of {4-Nitro-3,5-dimethylphenoxy}acetic acid , a highly functionalized molecule featuring a carboxylic acid, an ether linkage, an aromatic core, and a sterically hindered nitro group.

To provide actionable insights for analytical laboratories, this guide objectively compares the performance of two primary sampling techniques: Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission . By examining the causality behind vibrational modes and sampling artifacts, we establish a robust framework for selecting the optimal analytical pathway.

Molecular Architecture & Vibrational Causality

The FTIR spectrum of {4-Nitro-3,5-dimethylphenoxy}acetic acid is a composite of its distinct functional groups. Understanding the causality behind these peaks is essential for accurate assignment:

  • The Carboxylic Acid Moiety (-COOH): In the solid state, carboxylic acids typically form strong intermolecular hydrogen-bonded dimers. This extensive hydrogen bonding weakens the O-H bond, causing the O-H stretching vibration to appear as a massive, broad band spanning 3300 to 2500 cm⁻¹[1]. The C=O stretch is highly polarized and typically appears as a sharp, intense peak between 1707 and 1740 cm⁻¹ in phenoxyacetic acid derivatives[2].

  • The Nitro Group (-NO₂): The nitro group contains two N-O bonds. Due to resonance delocalization, these bonds are equivalent, resulting in two coupled vibrational modes rather than a single stretching frequency[3]. The asymmetric stretch (out-of-phase) requires more energy and appears at higher wavenumbers (1550–1475 cm⁻¹), while the symmetric stretch (in-phase) appears at lower wavenumbers (1360–1290 cm⁻¹)[4]. In this specific molecule, the flanking methyl groups at the 3 and 5 positions force the nitro group out of coplanarity with the aromatic ring, slightly shifting these frequencies due to reduced π -conjugation.

  • The Alkyl-Aryl Ether Linkage (Ar-O-CH₂-): The asymmetric C-O-C stretch is typically observed as a strong band between 1276 and 1257 cm⁻¹, while the symmetric stretch is weaker and appears between 1078 and 1014 cm⁻¹[2].

Methodological Comparison: ATR-FTIR vs. KBr Pellet

The choice of sampling technique fundamentally alters the resulting spectral data. While ATR-FTIR is the modern standard for rapid screening, KBr pellet transmission remains the gold standard for trace analysis and high-resolution library matching[5].

Performance Metrics Comparison
ParameterATR-FTIR (Diamond Crystal)KBr Pellet TransmissionAnalytical Impact for {4-Nitro-3,5-dimethylphenoxy}acetic acid
Sample Preparation None (Direct application)High (Grinding and pressing)ATR prevents pressure-induced polymorphic changes[6].
Sensitivity Moderate (Pathlength ~0.5 - 2 µm)High (Pathlength ~1 mm)KBr is superior for detecting trace impurities[5].
Spectral Artifacts Anomalous dispersion; depth of penetration varies with wavelength.Moisture absorption (broad OH band at ~3400 cm⁻¹).KBr moisture can obscure the carboxylic acid O-H stretch[6].
Peak Intensity Weaker at high wavenumbers (e.g., O-H stretch).Uniform across the spectrum.KBr provides better resolution for the broad COOH dimer band.
Throughput High (< 2 minutes per sample)Low (~10 minutes per sample)ATR is preferred for high-throughput QA/QC workflows.
Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps.

Protocol A: ATR-FTIR Analysis

  • Background Validation: Clean the diamond crystal with isopropanol. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution). Validation: The background must show >95% transmittance with no residual peaks.

  • Sample Application: Place ~2 mg of {4-Nitro-3,5-dimethylphenoxy}acetic acid powder directly onto the crystal.

  • Pressure Application: Lower the pressure anvil. Validation: Monitor the live spectrum. Increase pressure until the strongest peak (typically the C=O or C-O-C stretch) reaches an absorbance of 0.4 - 0.8 AU. Over-pressuring can crush the crystal; under-pressuring results in poor signal-to-noise.

  • Acquisition & Correction: Acquire the spectrum. Apply an ATR correction algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth, making it comparable to transmission spectra[6].

Protocol B: KBr Pellet Transmission

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for 24 hours to eliminate adsorbed water[6].

  • Sample Milling: Weigh 1.5 mg of the analyte and 150 mg of dry KBr (1:100 ratio). Grind thoroughly in an agate mortar for 2 minutes. Causality: Fine, uniform particle size (< 2 µm) minimizes the Christiansen effect (baseline scattering)[5].

  • Pellet Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes.

  • Validation & Acquisition: Visually inspect the pellet; it must be visually transparent or uniformly translucent. Acquire the spectrum against a blank KBr pellet background.

Analytical Decision Workflow

The following diagram illustrates the logical decision-making process for selecting the appropriate FTIR sampling technique based on the primary analytical goal.

FTIR_Workflow Start Solid Sample: {4-Nitro...}acetic acid Decision Primary Analytical Goal? Start->Decision ATR_Path Rapid Screening & Polymorph Preservation Decision->ATR_Path Speed/Surface KBr_Path High Sensitivity & Library Matching Decision->KBr_Path Trace/Bulk ATR_Prep Direct Application to Diamond Crystal ATR_Path->ATR_Prep KBr_Prep Grind with KBr (1:100) Press at 10 Tons KBr_Path->KBr_Prep ATR_Result ATR-FTIR Spectrum (Requires ATR Correction) ATR_Prep->ATR_Result KBr_Result Transmission Spectrum (High Resolution) KBr_Prep->KBr_Result

Decision matrix for selecting ATR-FTIR versus KBr pellet transmission for solid-state analysis.

Spectral Data & Peak Assignment

The following table summarizes the quantitative peak assignments for {4-Nitro-3,5-dimethylphenoxy}acetic acid, comparing the expected values with the underlying vibrational mechanics.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / ShapeMechanistic Notes
Carboxylic Acid O-H Stretch3300 – 2500Strong, Very BroadBroadening is due to extensive intermolecular hydrogen bonding in the solid state[1].
Carboxylic Acid C=O Stretch~1715Strong, SharpSlightly lower than isolated ketones due to resonance and H-bonding[2].
Aromatic Ring C=C Stretch~1590, ~1480Medium, SharpCharacteristic skeletal vibrations of the substituted benzene ring.
Nitro Group N-O Asymmetric Stretch~1525StrongDelocalized N-O bonds stretching out-of-phase[3]. Shifted slightly due to steric hindrance from adjacent methyls[4].
Nitro Group N-O Symmetric Stretch~1355StrongDelocalized N-O bonds stretching in-phase[4].
Ether Linkage C-O-C Asymmetric Stretch~1240StrongVibration of the Ar-O-CH₂ bond[2].
Ether Linkage C-O-C Symmetric Stretch~1050MediumWeaker counterpart to the asymmetric ether stretch[2].
Aromatic Ring C-H Out-of-Plane Bend~860Strong, SharpCharacteristic of isolated, highly substituted aromatic protons (positions 2 and 6).
Discussion of Sampling Effects on Spectral Fidelity

When analyzing this specific compound, the choice between ATR and KBr will manifest in two critical spectral regions:

  • The 3300–2500 cm⁻¹ Region: In ATR-FTIR, the depth of penetration is inversely proportional to the wavenumber. Consequently, the broad O-H stretch of the carboxylic acid will appear artificially weak compared to the fingerprint region. If KBr is used, this peak will be highly intense, but care must be taken to ensure the KBr is perfectly dry, as adsorbed water will create a parasitic peak at ~3400 cm⁻¹ that can obscure the acid's O-H band[6].

  • The 1715 cm⁻¹ (C=O) and 1525 cm⁻¹ (NO₂) Regions: These peaks are intensely absorbing. In ATR, intensely absorbing peaks can experience "anomalous dispersion" (a shift in the refractive index of the sample), which can cause the peaks to appear slightly asymmetric or shifted by 2-5 cm⁻¹ compared to the true transmission KBr spectrum[5].

Conclusion

For the routine identification and QA/QC of {4-Nitro-3,5-dimethylphenoxy}acetic acid, ATR-FTIR is the recommended methodology due to its rapid workflow and preservation of the solid-state polymorph. However, for rigorous structural elucidation, trace impurity analysis, or direct comparison against historical pharmacopeial transmission libraries, the KBr Pellet method remains unparalleled in its sensitivity and uniform spectral representation across all wavenumber regions. Analysts must actively account for the inherent physical artifacts of each technique—such as ATR penetration depth bias and KBr moisture susceptibility—to ensure absolute scientific integrity in their peak assignments.

References

  • 4 - OrgChemBoulder 2.3 - JoVE

  • 2 - Semantic Scholar 4.5 - Kintek Press

  • 1 - Specac Ltd

  • 6 - Shimadzu

Sources

Comparative

comparing synthetic routes for {4-Nitro-3,5-dimethylphenoxy}acetic acid preparation

A Comparative Guide to the Synthesis of {4-Nitro-3,5-dimethylphenoxy}acetic Acid Introduction {4-Nitro-3,5-dimethylphenoxy}acetic acid is a valuable intermediate in the development of novel therapeutics and agrochemicals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Synthesis of {4-Nitro-3,5-dimethylphenoxy}acetic Acid

Introduction

{4-Nitro-3,5-dimethylphenoxy}acetic acid is a valuable intermediate in the development of novel therapeutics and agrochemicals.[1] Its distinct molecular architecture, featuring a nitro-functionalized and sterically hindered aromatic ring coupled with a carboxylic acid moiety, makes it a versatile scaffold in medicinal chemistry.[1] The selection of an appropriate synthetic route is paramount for researchers, as it directly impacts yield, purity, scalability, cost, and safety.

This guide provides an in-depth comparison of the two primary synthetic strategies for preparing {4-Nitro-3,5-dimethylphenoxy}acetic acid: the Williamson ether synthesis and the direct nitration of a phenoxyacetic acid precursor. We will dissect the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a critical evaluation to guide you in selecting the optimal method for your research and development needs.

Overview of Synthetic Strategies

The preparation of {4-Nitro-3,5-dimethylphenoxy}acetic acid can be approached from two distinct retrosynthetic pathways. The choice between these routes depends on the availability of starting materials and the desired control over the reaction's regioselectivity.

Synthetic_Strategies cluster_0 Route 1: Williamson Ether Synthesis cluster_1 Route 2: Direct Nitration Target {4-Nitro-3,5-dimethylphenoxy}acetic acid Start1 4-Nitro-3,5-dimethylphenol Route1_Node SN2 Reaction Start1->Route1_Node Base Reagent1 Haloacetic Acid Derivative (e.g., Chloroacetic Acid) Reagent1->Route1_Node Route1_Node->Target Start2 (3,5-Dimethylphenoxy)acetic acid Route2_Node Electrophilic Aromatic Substitution Start2->Route2_Node Reagent2 Nitrating Agent (e.g., HNO3/H2SO4) Reagent2->Route2_Node Route2_Node->Target Williamson_Ether_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Dissolve 4-nitro-3,5-dimethylphenol and chloroacetic acid in water. B 2. Add 30-50% aq. NaOH solution to form the phenoxide. A->B C 3. Heat the mixture to reflux (90-100°C) for 1-2 hours. B->C D 4. Monitor reaction completion by TLC. C->D E 5. Cool the reaction mixture to room temp. D->E F 6. Acidify with 6M HCl to precipitate the product. E->F G 7. Filter the crude product. F->G H 8. Recrystallize from ethanol/water to purify. G->H

Caption: Step-by-step workflow for the Williamson ether synthesis route.

Detailed Steps:

  • Reagent Charging: In a round-bottom flask equipped with a reflux condenser, combine 4-nitro-3,5-dimethylphenol (1 equivalent), chloroacetic acid (1.2 equivalents), and water.

  • Base Addition: Slowly add a 30-50% aqueous solution of sodium hydroxide (2.5 equivalents). [2][3]Gentle warming may be applied to ensure all solids dissolve.

  • Reflux: Heat the reaction mixture to reflux (approximately 90-100°C) for 1-2 hours. [2]The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling the mixture to room temperature, transfer it to a beaker. Cautiously acidify the solution with 6M hydrochloric acid until it is acidic to litmus paper, which will cause the product to precipitate. [2][3]5. Isolation and Purification: Collect the crude solid by vacuum filtration and wash it with cold water. The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield {4-Nitro-3,5-dimethylphenoxy}acetic acid as a crystalline solid. [3]

Evaluation of Route 1
MetricAssessmentRationale
Yield Good to ExcellentThe Williamson ether synthesis is generally high-yielding. [4]Precise yields would require experimental determination but are expected to be favorable.
Purity HighThe primary by-product is NaCl, which is easily removed during work-up. Recrystallization is typically very effective for achieving high purity.
Scalability ExcellentThe reaction conditions are straightforward and easily adaptable to larger scales in both laboratory and industrial settings. [4]
Safety GoodThis route avoids the use of strong nitrating agents. The primary hazards are associated with corrosive reagents (NaOH, HCl) and the irritant nature of the haloacetic acid. [2]
Cost-Effectiveness GoodThe starting materials, 4-nitro-3,5-dimethylphenol and chloroacetic acid, are generally commercially available and moderately priced.

Route 2: Direct Nitration of (3,5-Dimethylphenoxy)acetic acid

This strategy involves the direct functionalization of the (3,5-Dimethylphenoxy)acetic acid backbone via an electrophilic aromatic substitution reaction. While seemingly more direct, this route presents significant challenges regarding selectivity and reaction control. [1] Mechanism: The reaction typically employs a potent nitrating agent, such as a mixture of concentrated nitric and sulfuric acids ("mixed acid"). The sulfuric acid protonates nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺). This electrophile is then attacked by the electron-rich aromatic ring of (3,5-dimethylphenoxy)acetic acid. The two methyl groups are ortho-, para-directing activators, and the phenoxyacetic acid group is also an ortho-, para-director. These groups direct the incoming nitro group to the 4-position. However, the harsh conditions can lead to side reactions.

Experimental Protocol (Adapted from similar syntheses)[6][7]

Detailed Steps:

  • Pre-cooling: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve (3,5-Dimethylphenoxy)acetic acid (1 equivalent) in a suitable solvent like glacial acetic acid or concentrated sulfuric acid. Cool the solution in an ice-salt bath to 0-5°C.

  • Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid. Add this mixture dropwise to the cooled solution of the starting material, ensuring the temperature does not rise above 10°C. [5]3. Reaction: Stir the mixture at low temperature for 1-2 hours. Monitor the reaction's progress by TLC.

  • Work-up: Carefully pour the reaction mixture over crushed ice and water. [5]The crude product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. Purification can be challenging due to the potential for isomeric by-products and may require column chromatography or multiple recrystallizations.

Alternative Nitrating Systems

To mitigate the harshness of traditional mixed-acid nitration, several alternative systems have been developed:

  • Metal Nitrates: Reagents like Yttrium (III) nitrate in acetic acid can achieve nitration at room temperature with high yields and selectivity for phenols. [6]Bismuth nitrate with MgSO₄ under mechanochemical conditions offers a solvent-free alternative. [7]* Acetyl Nitrate: Generated in situ from nitric acid and acetic anhydride, acetyl nitrate is a milder nitrating agent that can reduce undesired secondary reactions. [8][9]However, it is thermally unstable and must be handled with care. [8]

Evaluation of Route 2
MetricAssessmentRationale
Yield Variable to PoorHarsh conditions can lead to oxidative decomposition and the formation of multiple nitrated by-products, lowering the yield of the desired isomer. [1]
Purity Fair to PoorRisk of forming ortho-nitrated isomers and dinitrated products, making purification difficult and potentially requiring chromatography.
Scalability PoorThe highly exothermic nature of nitration and the need for strict temperature control make scaling this reaction hazardous and complex.
Safety PoorThe use of concentrated nitric and sulfuric acids poses a significant safety risk. The reactions are highly exothermic and can run away if not properly controlled. The formation of thermally unstable intermediates like acetyl nitrate also presents an explosion hazard. [8]
Cost-Effectiveness FairWhile the base reagents (nitric/sulfuric acid) are inexpensive, the potential for low yields and complex purification can increase the overall cost per gram of the final product.

Comparative Analysis and Recommendation

FeatureRoute 1: Williamson Ether SynthesisRoute 2: Direct Nitration
Starting Material 4-Nitro-3,5-dimethylphenol(3,5-Dimethylphenoxy)acetic acid
Key Transformation SN2 Nucleophilic SubstitutionElectrophilic Aromatic Substitution
Regioselectivity Fully ControlledProne to Isomeric By-products
Reaction Conditions Moderate (Reflux in water)Harsh (Strong acids, low temp.)
Overall Yield HighLow to Moderate
Purification Simple (Recrystallization)Difficult (Chromatography may be needed)
Safety Profile GoodPoor
Scalability ExcellentPoor

Recommendation:

For researchers, scientists, and drug development professionals, Route 1 (Williamson Ether Synthesis) is the unequivocally recommended method for the preparation of {4-Nitro-3,5-dimethylphenoxy}acetic acid.

This recommendation is based on the method's superior control over regioselectivity, which ensures the formation of the desired product without isomeric impurities. Furthermore, its higher yields, simpler purification procedures, and significantly better safety profile make it a more reliable, efficient, and scalable option for both laboratory-scale synthesis and potential industrial production. While Route 2 may seem more atom-economical on paper, its practical drawbacks in terms of safety, yield, and purity render it a far less desirable approach.

References

  • University of Massachusetts Boston. The Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis.
  • Cambridge University Press & Assessment. Williamson Ether Synthesis. [Link]

  • PrepChem.com. Preparation of 4-nitrophenoxyacetic acid. [Link]

  • PrepChem.com. Synthesis of 4-hydroxy-3-nitrophenyl acetic acid. [Link]

  • Indian Academy of Sciences. Yttrium Nitrate mediated Nitration of Phenols at room temperature in Glacial Acetic acid. [Link]

  • ChemIQSoc Project.
  • Molport. 2-(3,5-dimethyl-4-nitrophenoxy)acetic acid. [Link]

  • ResearchGate. Facile nitration of aromatic compounds using Bi(NO3)3·5H2O/MgSO4 under mechanochemical conditions. [Link]

  • Organic Syntheses. p-NITROPHENYLACETIC ACID. [Link]

  • Semantic Scholar. Direct nitration of five membered heterocycles. [Link]

  • Graz University of Technology.
  • MDPI. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]

  • Google Patents.
  • ChemRxiv. A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals. [Link]

Sources

Safety & Regulatory Compliance

Safety

{4-Nitro-3,5-dimethylphenoxy}acetic acid proper disposal procedures

Comprehensive Operational and Disposal Protocol for {4-Nitro-3,5-dimethylphenoxy}acetic Acid As drug development and chemical research advance, the safe handling and disposal of complex organic intermediates become param...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocol for {4-Nitro-3,5-dimethylphenoxy}acetic Acid

As drug development and chemical research advance, the safe handling and disposal of complex organic intermediates become paramount. {4-Nitro-3,5-dimethylphenoxy}acetic acid is a highly specialized compound featuring both a nitroaromatic ring and a carboxylic acid moiety. This dual-functional nature dictates strict operational handling and disposal procedures to prevent environmental contamination and ensure laboratory safety.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step framework for managing {4-Nitro-3,5-dimethylphenoxy}acetic acid waste, grounded in authoritative Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) standards.

Chemical Profiling & Hazard Causality

To design an effective disposal plan, one must first understand the mechanistic causality behind the chemical's hazards. {4-Nitro-3,5-dimethylphenoxy}acetic acid presents two primary domains of concern:

  • The Nitroaromatic Moiety: The strongly electron-withdrawing nitro group (-NO2) makes the aromatic ring electron-deficient. Nitroaromatic compounds are environmentally persistent, can exhibit significant systemic toxicity, and are susceptible to highly exothermic reactions if exposed to strong reducing agents[1].

  • The Phenoxyacetic Acid Backbone: As an organic acid, it is a mild corrosive and irritant. In ecological systems, phenoxyacetic acid derivatives are highly mobile in soil and aqueous environments, posing a severe risk to groundwater and plant life if improperly discarded[2].

Table 1: Physicochemical Properties & Operational Implications

PropertyCharacteristic / HazardOperational & Disposal Implication
Chemical Class Nitroaromatic carboxylic acidMust be strictly segregated from strong bases, oxidizers, and reducing agents to prevent exothermic reactions.
Physical State Solid (Crystalline powder)High risk of aerosolized dust generation; requires manipulation within a certified fume hood or isolator.
Environmental Mobility Moderate to High (aqueous)Landfilling raw waste is prohibited due to leaching risks; strict secondary containment is required.
Thermal Stability Decomposes at high temperaturesEmits highly toxic nitrogen oxides (NOx) upon decomposition; mandates thermal destruction via controlled incineration with scrubbing systems[3].

Immediate Safety & Spill Response Protocol

Because nitroaromatics are persistent and potentially toxic, spills must be addressed immediately using a self-validating decontamination loop to ensure zero residual exposure.

Step-by-Step Spill Remediation:

  • Isolate and Ventilate: Immediately secure the spill perimeter. Ensure laboratory ventilation (e.g., fume hoods, snorkels) is operating at maximum capacity to capture any aerosolized particulates.

  • Don Advanced PPE: Personnel must wear double nitrile gloves, a chemical-resistant lab coat or Tyvek suit, splash goggles, and an N95/P100 particulate respirator if the solid is dispersed outside a containment zone.

  • Dust Suppression & Containment: Never dry-sweep the solid, as this generates inhalable hazardous dust. Lightly mist the spilled powder with a compatible inert solvent (e.g., a small volume of water or isopropanol) to agglomerate the particles.

  • Physical Collection: Use non-sparking, anti-static tools to scoop the agglomerated material. Place the waste into a high-density polyethylene (HDPE) container.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline soap solution (e.g., 1% sodium bicarbonate) to neutralize the residual carboxylic acid, followed by a distilled water rinse.

  • Validation Step: Test the final rinse water using pH indicator strips. The decontamination is scientifically validated only when the rinse water returns a neutral pH (6.5–7.5), confirming the complete removal of the acidic residue.

Operational Handling & Waste Segregation

Under EPA RCRA regulations, laboratories act as "satellite accumulators" of hazardous waste[4]. Proper segregation prevents dangerous incompatibilities and ensures regulatory compliance.

  • Solid Waste: Contaminated weigh boats, spatulas, and PPE must be placed in a dedicated, poly-lined solid hazardous waste bin labeled specifically for "Toxic Organic Solids."

  • Liquid Waste: Solutions of {4-Nitro-3,5-dimethylphenoxy}acetic acid in organic solvents (e.g., DMSO, methanol, dichloromethane) must be collected in designated carboys.

  • Causality of Segregation: Do not mix this waste with reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The nitro group can undergo rapid, exothermic reduction to an amine, potentially over-pressurizing the waste container and causing a catastrophic rupture.

Step-by-Step Disposal & Thermal Destruction Procedures

Due to the environmental mobility of phenoxyacetic acids and the persistence of nitroaromatics, direct landfilling is heavily restricted under RCRA Land Disposal Restrictions (40 CFR Part 268)[5]. High-temperature incineration is the EPA-mandated pathway for complete destruction[6][7].

Methodology for Waste Preparation and Off-Site Disposal:

  • Satellite Accumulation Limits: Monitor waste volumes strictly. Once a satellite accumulation container is full, it must be dated, sealed, and moved to the central hazardous waste storage area within three days[4]. Academic and research labs operating under Subpart K must ensure removal within 12 months, though earlier disposal is highly recommended[8].

  • Pre-Bulking Compatibility Testing (Validation Step): Before EHS personnel consolidate smaller liquid waste bottles into a 55-gallon drum, perform a 5-mL small-scale compatibility test in a fume hood. Monitor for temperature spikes or off-gassing to scientifically validate that the bulk stream contains no reactive incompatibilities.

  • Manifesting and Transport: Characterize the waste on a Uniform Hazardous Waste Manifest. It is typically coded as a toxic characteristic or generic hazardous organic waste depending on the solvent matrix.

  • High-Temperature Incineration: The waste is transported to a permitted RCRA facility. It is injected into a rotary kiln or secondary combustion chamber operating at >1,200°C. This extreme thermal environment breaks the robust C-NO2 bonds, converting the nitroaromatic compound entirely into CO2, H2O, and NOx[6].

  • Scrubbing and Ash Verification: The incinerator's wet scrubbers neutralize the toxic NOx emissions. Finally, the remaining ash undergoes the Toxicity Characteristic Leaching Procedure (TCLP) to simulate landfill conditions. This self-validating analytical test ensures no hazardous constituents can leach into groundwater before the inert ash is safely landfilled[9].

Disposal Workflow Visualization

DisposalWorkflow A Waste Generation {4-Nitro-3,5-dimethylphenoxy}acetic acid B Solid Waste (Contaminated PPE, Powder) A->B C Liquid Waste (Organic Solutions) A->C D Segregation Isolate from Reducing Agents B->D C->D E RCRA Labeling & Storage Satellite Accumulation Area D->E F High-Temperature Incineration (Thermal Destruction >1200°C) E->F Off-site transport G Ash Residue Testing (TCLP Verification) F->G

Fig 1: Step-by-step disposal and thermal destruction workflow for nitroaromatic chemical waste.

References

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report Source: epa.gov URL:[Link]

  • RCRA | Environmental Health and Safety - Case Western Reserve University Source: case.edu URL:[Link]

  • Lab Waste Management and RCRA Updates for Colleges and Universities Source: ny.gov URL:[Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA Source: alsglobal.com URL:[Link]

  • Screening Level Ecological Risk Assessment Protocol Hazardous Waste Combustion Facilities Source: doe.gov URL:[Link]

  • Material Safety Data Sheet - Phenoxyacetic acid, 98+% Source: coleparmer.com URL:[Link]

  • 40 CFR Part 268 -- Land Disposal Restrictions Source: ecfr.gov URL:[Link]

  • Handbook on the Management of Munitions Response Actions Source: epa.gov URL:[Link]

  • Incineration of Explosive Contaminated Soil as a Means of Site Remediation Source: dtic.mil URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.